Iopanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFJRBSRORBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023159 | |
| Record name | Iopanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CREAM-COLORED SOLID; SOL IN DIL ALKALI, 95% ALC, OTHER ORG SOLVENTS /DL-ISOMER/, INSOL IN WATER; SOL IN CHLOROFORM & ETHER; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
POWDER | |
CAS No. |
96-83-3 | |
| Record name | (±)-Iopanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopanoic acid [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iopanic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | IOPANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iopanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE9794P71J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/, CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ | |
| Record name | IOPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3345 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Rise and Fall of a Dual-Purpose Agent: A Technical History of Iopanoic Acid in Research
For decades, iopanoic acid, a synthetic organoiodine compound, held a significant position in both diagnostic imaging and endocrine research. Initially developed as a contrast agent for visualizing the gallbladder, its unique inhibitory effects on thyroid hormone metabolism later carved out a niche for it in the study and management of hyperthyroidism. This in-depth guide explores the history of this compound as a research chemical, detailing its physicochemical properties, pharmacokinetics, and the experimental protocols that defined its use.
Physicochemical and Pharmacokinetic Profile
This compound (brand name Telepaque) is a tri-iodinated aromatic amino acid. Its high iodine content is central to its radiopaque properties, while its chemical structure allows for specific biological interactions, particularly with deiodinase enzymes.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₂I₃NO₂ | [4] |
| Molecular Weight | 570.93 g/mol | [5] |
| Appearance | Light yellowish-white or cream-colored powder | |
| Odor | Faintly aromatic | |
| Taste | Tasteless | |
| Melting Point | 152-158 °C (with decomposition) | |
| Solubility | Practically insoluble in water; Soluble in ethanol (~750 g/L), acetone, and solutions of alkali hydroxides. | |
| pKa | 4.8 |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its oral absorption, extensive protein binding, hepatic metabolism, and biliary excretion. A notable feature is its enterohepatic circulation.
| Parameter | Description | Reference(s) |
| Absorption | Absorbed from the gastrointestinal tract after oral administration. | |
| Distribution | Distributed throughout the body with a high affinity for tissues with a rich blood supply, including the liver. | |
| Metabolism | Undergoes partial metabolism in the liver, primarily through glucuronide conjugation. The drug also undergoes enterohepatic circulation. | |
| Elimination | Primarily excreted through the bile, with a smaller portion eliminated via the kidneys. The plasma elimination half-life in goats is approximately 1-2 days. |
Historical Application in Cholecystography
The primary historical application of this compound was as an oral contrast agent for cholecystography, a radiological procedure to visualize the gallbladder. Developed in the 1950s, it offered a reliable and convenient method for diagnosing biliary tract diseases.
Experimental Protocol: Oral Cholecystography (circa 1950s-1970s)
The following protocol outlines the general steps for performing an oral cholecystogram using this compound:
-
Patient Preparation: The evening before the procedure, the patient would consume a low-fat or fat-free meal.
-
Administration of this compound: Approximately 10-12 hours before the scheduled radiography, the patient would ingest this compound tablets. The standard dose was typically 3 grams, although it could be increased for better visualization of the extrahepatic ducts.
-
Fasting: The patient would fast from the time of ingestion until the radiological examination.
-
Radiography: A series of X-ray images of the abdomen, specifically focusing on the right upper quadrant, would be taken.
-
Fatty Meal Stimulation: Following the initial set of X-rays, the patient would be given a high-fat meal. This stimulates the gallbladder to contract.
-
Post-Contraction Radiography: Additional X-rays would be taken after the fatty meal to assess the contractility of the gallbladder and the patency of the bile ducts.
Clinical Efficacy in Cholecystography
Clinical trials demonstrated the effectiveness of this compound in opacifying the gallbladder for diagnostic purposes. In a study comparing a fractionated dose of this compound with sodium ipodate, both agents were found to be equally effective in demonstrating abnormalities in the gallbladder. Another clinical trial highlighted that a two-consecutive-dose regimen of this compound resulted in improved gallbladder opacification in 70% of cases compared to a single dose.
This compound in Thyroid Research and Therapy
A significant chapter in the history of this compound as a research chemical is its role in endocrinology. It was discovered to be a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3). This effect made it a valuable tool for studying thyroid hormone metabolism and a therapeutic option for managing hyperthyroidism.
Mechanism of Action: Inhibition of Deiodinase Enzymes
This compound exerts its effects on thyroid hormone levels by inhibiting the 5'-deiodinase enzymes (Type 1 and Type 2), which are responsible for the conversion of T4 to T3 in various tissues, including the liver, kidneys, and pituitary gland.
Experimental Protocol: In Vitro Deiodinase Inhibition Assay
The inhibitory potential of this compound on deiodinase enzymes can be assessed using in vitro assays. A nonradioactive method has been developed that relies on the Sandell-Kolthoff reaction to measure iodide release. The general steps are as follows:
-
Preparation of Enzyme Source: Microsome-enriched liver samples from animal models (e.g., mice) can be used as a source of Type 1 deiodinase (DIO1).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme source, a reducing cosubstrate like dithiothreitol (DTT), and the substrate (e.g., reverse T3 or this compound itself, as it is also a substrate).
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration.
-
Quantification of Iodide Release: The amount of iodide released during the enzymatic reaction is quantified. In the nonradioactive method, this is achieved by measuring the catalytic effect of iodide on the reduction of Ce⁴⁺ by As³⁺, which leads to a color change that can be measured spectrophotometrically.
-
Inhibition Assessment: To determine the inhibitory effect of this compound, various concentrations of the compound are added to the reaction mixture, and the resulting inhibition of iodide release is measured.
Clinical Efficacy in Hyperthyroidism
Several clinical studies have evaluated the efficacy of this compound in the management of hyperthyroidism. In a study of five thyrotoxic patients, administration of 1 gram of this compound daily for 21 days resulted in a 75% reduction in T3 levels within 96 hours. Another long-term study on 40 patients with Graves' disease treated with 500 mg of this compound daily showed varied responses, with some patients achieving normal thyroid hormone levels while others had minimal benefit. A randomized controlled trial demonstrated that a short course of this compound (1 g/day ) could rapidly restore euthyroidism in patients with amiodarone-induced thyrotoxicosis before thyroidectomy.
Decline in Use and Legacy
Despite its historical significance, the use of this compound has largely been superseded by more advanced and safer alternatives. In diagnostic imaging, ultrasonography and magnetic resonance cholangiopancreatography (MRCP) have become the preferred methods for gallbladder evaluation due to their non-invasive nature and lack of ionizing radiation. In the treatment of hyperthyroidism, while effective for rapid control, the availability of other antithyroid medications with more predictable long-term outcomes has limited its application.
Nevertheless, the legacy of this compound in research is undeniable. It served as a crucial tool for understanding the physiology of the biliary system and the intricacies of thyroid hormone metabolism. The studies conducted with this compound have contributed significantly to the foundations of modern endocrinology and gastroenterology. Its story exemplifies the evolution of medical research, where pioneering chemicals pave the way for more sophisticated and targeted approaches.
References
An In-depth Technical Guide to the Biochemical Properties of Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated aromatic organic compound, has a multifaceted history, initially developed as an oral radiocontrast agent for cholecystography and later recognized for its potent effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the core biochemical properties of this compound. It delves into its mechanism of action as both a diagnostic and therapeutic agent, detailing its interaction with key enzymes, particularly the iodothyronine deiodinases. The document summarizes critical quantitative data, outlines detailed experimental protocols for assessing its biochemical effects, and provides visual representations of its impact on signaling pathways and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the unique biochemical profile of this compound and its potential applications.
Physicochemical Properties
This compound, chemically known as (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid, is a synthetic, iodine-containing organic compound.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂I₃NO₂ | [3] |
| Molecular Weight | 570.93 g/mol | [3] |
| pKa | 4.8 | [4] |
| Physical Form | Cream-colored solid/powder | |
| Solubility | Practically insoluble in water; soluble in ethanol and acetone; dissolves in solutions of alkali hydroxides. | |
| Odor | Faintly aromatic |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a radiocontrast agent and a potent inhibitor of thyroid hormone metabolism.
Radiocontrast Agent
The primary and original application of this compound was as a contrast medium for radiographic imaging, particularly for visualizing the gallbladder and biliary tract (cholecystography). This property is attributed to its high iodine content (66.68% by weight). The three iodine atoms in its structure effectively absorb X-rays, increasing the radiodensity of the tissues where it accumulates. Following oral administration, this compound is absorbed, taken up by the liver, conjugated, and excreted into the bile, leading to its concentration in the gallbladder.
Inhibition of Iodothyronine Deiodinases
A significant biochemical property of this compound is its potent inhibition of the iodothyronine deiodinase enzymes (DIOs). These selenoenzymes are crucial for the activation and inactivation of thyroid hormones.
-
Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid, DIO1 is responsible for converting the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) in the periphery and for clearing reverse T3 (rT3). This compound is a competitive inhibitor of DIO1. Interestingly, it also acts as a substrate for DIO1, undergoing monodeiodination.
-
Type 2 Deiodinase (DIO2): Found in the brain, pituitary, and brown adipose tissue, DIO2 is the primary enzyme for local T3 production from T4. This compound also inhibits DIO2.
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. Studies have shown that this compound does not significantly inhibit human or Xenopus laevis DIO3 under typical assay conditions.
The inhibition of DIO1 and DIO2 by this compound leads to a rapid decrease in serum T3 levels and a concurrent increase in serum T4 and rT3 concentrations. This effect is responsible for its therapeutic application in managing hyperthyroidism and thyroid storm.
Caption: Inhibition of thyroid hormone activation by this compound.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily the duodenum.
-
Distribution: Once absorbed, it is highly bound to plasma proteins, particularly albumin.
-
Metabolism: this compound undergoes metabolism in the liver, primarily through conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs). This metabolic pathway is shared with bilirubin, and this compound can compete for hepatic uptake, sometimes leading to transient elevations in serum bilirubin.
-
Excretion: The glucuronide conjugate is then excreted into the bile, leading to its concentration in the gallbladder. A smaller portion of the drug and its metabolites are eliminated through the kidneys. An enterohepatic circulation of the drug has been observed in rats.
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~103% | Not specified | |
| Plasma Protein Binding | 79% | Not specified | |
| Dissociation Constant (Kd) for Human Serum Albumin | 0.15 µM | Human | |
| Plasma Half-life | ~24 hours | Not specified | |
| Plasma Half-life | 1-2 days | Goat |
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound on deiodinase enzymes has been quantified in vitro.
| Enzyme | IC₅₀ | Species | Reference |
| Human Type 1 Deiodinase (hDIO1) | 97 µM | Human | |
| Human Type 2 Deiodinase (hDIO2) | 231 µM | Human |
Detailed Experimental Protocols
In Vitro Deiodinase Inhibition Assay
This protocol is adapted from methodologies described for assessing the inhibitory potential of compounds on recombinant human deiodinases.
Caption: A generalized workflow for determining deiodinase inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a microsomal fraction containing recombinant human DIO1 or DIO2.
-
Prepare a substrate mix containing reverse T3 (rT3), potassium phosphate buffer (pH ~6.8), EDTA, and dithiothreitol (DTT) as a cofactor.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
-
Reaction Setup:
-
In a microplate, add the microsomal enzyme preparation to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
-
Initiation and Incubation:
-
Start the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
-
Reaction Termination and Iodide Quantification:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for iodide quantification. Iodide release can be measured using the Sandell-Kolthoff reaction (a colorimetric method) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetic Study in a Rodent Model
This protocol is a generalized representation based on pharmacokinetic studies of this compound in rats.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Protocol:
-
Animal Model:
-
Use adult male Sprague-Dawley rats, acclimated to the laboratory environment.
-
-
Drug Administration:
-
Administer a single dose of this compound, suspended in a suitable vehicle (e.g., corn oil), via oral gavage.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cannulation at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t₁/₂).
-
UDP-Glucuronosyltransferase (UGT) Activity Assay
This protocol describes a general method for measuring UGT activity, which is relevant to the metabolism of this compound.
Protocol:
-
Enzyme Source Preparation:
-
Prepare liver microsomes from a relevant species (e.g., human or rat).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the liver microsomes, a suitable buffer (e.g., Tris-HCl), magnesium chloride, and a detergent (e.g., Triton X-100) to activate the enzyme. This compound would serve as the substrate.
-
-
Reaction Initiation:
-
Start the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).
-
-
Product Analysis:
-
Quantify the formation of the this compound-glucuronide conjugate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of product formation to determine the UGT activity.
-
Conclusion
This compound possesses a unique and well-defined set of biochemical properties that underpin its dual utility as a diagnostic and therapeutic agent. Its high iodine content provides the basis for its use as a radiocontrast agent, while its potent and specific inhibition of iodothyronine deiodinases offers a rapid mechanism for controlling hyperthyroid states. The pharmacokinetic profile of this compound, characterized by good oral absorption, high plasma protein binding, and hepatic metabolism via glucuronidation, is well-understood. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other compounds with similar mechanisms of action. This comprehensive technical guide serves as a resource for researchers and drug development professionals, facilitating a deeper understanding of the biochemical intricacies of this compound and its potential for future therapeutic development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of this compound on the pituitary-thyroid axis: time sequence of changes in serum iodothyronines, thyrotropin, and prolactin concentrations and responses to thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Iopanoic Acid: A Potent Modulator of Thyroid Hormone Conversion
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated compound historically utilized as a cholecystographic contrast agent, has garnered significant interest for its potent inhibitory effects on thyroid hormone metabolism. This technical guide provides a comprehensive overview of the role of this compound in the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). It delves into the underlying mechanism of action, presents quantitative data on its inhibitory efficacy, details experimental protocols for assessing its activity, and visualizes the involved biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone regulation and the development of novel therapeutic agents for thyroid disorders.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. The peripheral conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) is a crucial step in thyroid hormone action and is primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). This compound (2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid) has been identified as a potent inhibitor of these enzymes, leading to a rapid reduction in circulating T3 levels.[1][2] This property has led to its investigation and use in the management of hyperthyroid states, particularly in acute situations like thyroid storm.[2] Understanding the precise mechanism and quantitative effects of this compound is essential for its application as a research tool and for the development of new therapeutic strategies targeting thyroid hormone conversion.
Mechanism of Action
The primary mechanism by which this compound exerts its effects on thyroid hormone metabolism is through the competitive inhibition of 5'-deiodinase enzymes, specifically type 1 (DIO1) and type 2 (DIO2).[1][2] These enzymes are responsible for removing an iodine atom from the outer ring of T4, thereby converting it to T3.
-
Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid gland, DIO1 is a major contributor to circulating T3 levels. This compound acts as a competitive inhibitor of DIO1, reducing the systemic conversion of T4 to T3. Interestingly, this compound has also been identified as a substrate for DIO1, undergoing monodeiodination itself.
-
Type 2 Deiodinase (DIO2): Found in the pituitary gland, brain, and brown adipose tissue, DIO2 plays a key role in local T3 generation and in the negative feedback regulation of thyroid-stimulating hormone (TSH) secretion from the pituitary. Inhibition of DIO2 by this compound can lead to an increase in TSH levels.
By inhibiting these deiodinases, this compound effectively reduces the production of the highly active T3 from the less active T4, leading to a rapid decrease in the metabolic effects of thyroid hormones. This also results in a concurrent increase in serum T4 and reverse T3 (rT3) concentrations, as the metabolic clearance of these molecules is reduced.
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound on deiodinase enzymes has been quantified in various studies. Additionally, clinical and preclinical studies have provided valuable data on its effects on thyroid hormone levels.
Table 1: In Vitro Inhibition of Human Deiodinases by this compound
| Deiodinase Isoform | IC50 (µM) | Reference |
| Human DIO1 | 97 | |
| Human DIO2 | 231 | |
| Human DIO3 | Not inhibited under assay conditions |
Table 2: Effects of this compound on Serum Thyroid Hormone Levels in Hyperthyroid Patients
| Study Population | This compound Dosage | Duration | Change in Serum T3 | Change in Serum T4 | Change in Serum TSH | Reference |
| 200 hyperthyroid patients | 500 mg/day | 7 days | Became euthyroid | - | - | |
| 7 patients with amiodarone-induced thyrotoxicosis | 1 g/day | Mean of 13 days | Decreased from 20 ± 16.7 pmol/L to 6 ± 2 pmol/L | Unchanged | - | |
| 5 thyrotoxic patients | 1 g/day | 21 days | Marked fall by 75% of pretherapy value by 96 hours | Significant fall by day 7 | - |
Table 3: Effects of this compound on Serum Thyroid Hormone Levels in Euthyroid Subjects
| Study Population | This compound Dosage | Duration | Change in Serum T3 | Change in Serum T4 | Change in Serum rT3 | Change in Serum TSH | Reference |
| Euthyroid volunteers | 3 g | 5 days | Decreased | Increased | Increased | Increased above baseline | |
| Euthyroid subjects | Three daily doses | Assessed weekly | Decreased | - | Reciprocal increase | Significantly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on thyroid hormone conversion.
In Vitro Deiodinase Inhibition Assay (Non-Radioactive Iodide Release Assay)
This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release from the deiodination of a substrate.
Materials:
-
Microsomal preparations from tissues expressing DIO1 (e.g., liver)
-
This compound solutions of varying concentrations
-
Substrate: reverse T3 (rT3)
-
Reaction Buffer: 0.2 M Potassium Phosphate (KPO4) pH 6.8, 2 mM EDTA
-
Cofactor: Dithiothreitol (DTT)
-
Propylthiouracil (PTU) as a known DIO1 inhibitor (for control)
-
Cerium solution: 22 mM (NH4)4Ce(SO4)4 and 0.44 M H2SO4
-
Arsenite solution: 25 mM NaAsO2, 0.8 M NaCl, and 0.5 M H2SO4
-
Microplate reader
Procedure:
-
In a 0.2 ml reaction well, add 10 µl of either water (for uninhibited control), PTU solution (for positive control of inhibition), or this compound solution at various concentrations.
-
Add 40 µl of the microsomal DIO1 preparation to each well.
-
Prepare a fresh substrate mix containing 10 µM rT3 and 80 mM DTT in the reaction buffer.
-
Initiate the reaction by adding 50 µl of the substrate mix to each well.
-
Incubate the reactions for a defined period (e.g., 2 hours) at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new plate for iodide quantification.
-
To quantify the released iodide, add 50 µl of the cerium solution to each well of a microtiter plate containing the supernatant.
-
Start the colorimetric reaction by adding 50 µl of the arsenite solution.
-
Measure the change in absorbance at 415 nm over time (e.g., at 0 and 21 minutes) at 25°C using a microplate reader. The rate of destaining is proportional to the iodide concentration.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Analysis of Thyroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of thyroid hormones in biological samples, which is essential for evaluating the in vivo effects of this compound.
Materials:
-
Serum or tissue homogenate samples
-
Internal standards (e.g., 13C-labeled T3 and T4)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system (e.g., with a C18 column)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in methanol
Procedure:
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard mixture.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate. Vortex and centrifuge.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the thyroid hormones using a gradient elution with mobile phases A and B on a C18 column.
-
Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of thyroid hormone standards.
-
Quantify the concentration of each thyroid hormone in the samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
Visualization of Signaling Pathways and Experimental Workflows
Thyroid Hormone Conversion Pathway and Inhibition by this compound
The following diagram illustrates the conversion of T4 to T3 and rT3, and the inhibitory effect of this compound on the deiodinase enzymes.
Caption: Thyroid hormone conversion pathway and the inhibitory sites of this compound.
Experimental Workflow for In Vitro Deiodinase Inhibition Assay
This diagram outlines the major steps involved in the in vitro deiodinase inhibition assay described in section 4.1.
Caption: Workflow for the in vitro deiodinase inhibition assay.
Conclusion
This compound serves as a powerful pharmacological tool for modulating thyroid hormone conversion through its potent inhibition of 5'-deiodinase enzymes. The quantitative data and detailed experimental protocols presented in this guide underscore its utility in both basic research and clinical settings. For researchers, this compound offers a means to investigate the intricate regulation of thyroid hormone metabolism and its physiological consequences. For drug development professionals, the structure-activity relationships of this compound and its mechanism of action can inform the design of novel, more specific inhibitors of deiodinases for the treatment of hyperthyroidism and other thyroid-related disorders. Further research into the long-term effects and potential off-target activities of this compound and its analogues will be crucial for advancing their therapeutic potential.
References
The Fundamental Research Applications of Iopanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated oral cholecystographic agent, has found a significant niche in fundamental research primarily due to its potent inhibitory effects on iodothyronine deiodinases, the key enzymes responsible for the activation and inactivation of thyroid hormones. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and its utility in elucidating the intricate roles of thyroid hormone signaling in various physiological and pathological processes.
Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases
This compound's principal mechanism of action in a research context is the inhibition of the 5'-deiodinase enzymes (DIOs).[1][2] These selenoenzymes are critical for regulating the local and systemic bioavailability of the biologically active thyroid hormone, triiodothyronine (T3), through the conversion of the prohormone thyroxine (T4).[1] There are three main types of deiodinases:
-
Type 1 Deiodinase (DIO1): Primarily found in the liver, kidneys, and thyroid, DIO1 is involved in both the outer and inner ring deiodination of thyroid hormones, contributing to both T3 production and the clearance of reverse T3 (rT3).[3] this compound is a potent inhibitor of DIO1 and has also been identified as a substrate for this enzyme.[2]
-
Type 2 Deiodinase (DIO2): Located in the brain, pituitary, brown adipose tissue, and skeletal muscle, DIO2 is crucial for the local conversion of T4 to T3, playing a vital role in tissue-specific thyroid hormone signaling. This compound effectively inhibits DIO2.
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. This compound has been shown to decrease DIO3 activity in certain experimental models.
By inhibiting these enzymes, particularly DIO1 and DIO2, this compound effectively reduces the conversion of T4 to T3, leading to decreased circulating and intracellular T3 levels and a concurrent increase in T4 and rT3 concentrations. This modulation of thyroid hormone homeostasis is the cornerstone of its application as a research tool.
Quantitative Data: Inhibitory Potency and Physiological Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on deiodinase activity and its impact on thyroid hormone levels in various experimental models.
Table 1: In Vitro Inhibitory Potency of this compound on Human Deiodinases
| Deiodinase Isoform | IC50 (μM) | Reference |
| Human DIO1 | 97 | |
| Human DIO2 | 231 | |
| Human DIO3 | Not inhibited under assay conditions |
Table 2: In Vivo Effects of this compound on Serum Thyroid Hormone Levels in Rodents
| Animal Model | Dosage | Duration | Change in T4 | Change in T3 | Change in rT3 | Reference |
| Female Rats | 1, 5, 50, 100 mg/kg/day | 14 days | Increased | Not specified | Increased | |
| Pregnant Rat Dams | 5 or 10 mg/kg/day | Gestational day 6 to postnatal day 15 | Increased | Not specified | Increased | |
| Pups of Treated Dams | 5 or 10 mg/kg/day (maternal) | Postnatal day 2 | Increased (brain) | Reduced (brain) | Increased (serum) |
Table 3: Effects of this compound on Thyroid Hormone Levels in Humans with Thyrotoxicosis
| Dosage | Duration | Change in Total T3 | Change in Total T4 | Reference |
| 1 g/day | 48-72 hours | Decreased by 75% | Remained elevated |
Key Research Applications and Experimental Protocols
This compound is a valuable tool in several areas of fundamental research.
Investigating the Physiological Roles of Thyroid Hormones
By creating a state of functional hypothyroidism at the tissue level, this compound allows researchers to probe the specific roles of T3 in various biological processes.
-
Neurodevelopment: Studies have utilized this compound to investigate the critical role of T3 in brain development. Maternal exposure in rodents leads to reduced T3 levels in the pup's brain, resulting in neuroanatomical defects. This model is instrumental in studying the molecular mechanisms underlying thyroid hormone-dependent neurogenesis, neuronal migration, and myelination.
-
Metabolism: The inhibition of deiodinases by this compound is used to study the regulation of energy metabolism by thyroid hormones in tissues like brown adipose tissue.
-
Cell Proliferation and Differentiation: Research has shown that this compound can inhibit the proliferation of cutaneous cells like keratinocytes and fibroblasts by blocking the intracellular conversion of T4 to T3. This provides a model to study the direct effects of T3 on cell cycle progression and differentiation.
Elucidating Thyroid Hormone Signaling Pathways
This compound is used to dissect the intricacies of the hypothalamic-pituitary-thyroid (HPT) axis and the downstream effects of altered thyroid hormone levels.
-
Gene Expression Analysis: By modulating T3 levels, researchers can study the expression of T3-responsive genes. For example, in the developing rodent brain, this compound treatment leads to the downregulation of thyroid hormone-responsive genes. In Japanese medaka, it has been shown to suppress the expression of thyroid-stimulating hormone β (tshβ), deiodinase 1 (dio1), and dio2.
-
Nuclear Receptor Interaction: While the primary effect is on T3 availability, at higher concentrations (>10 µM), this compound has been shown to directly inhibit the binding of iodothyronines to thyroid hormone nuclear receptors in pituitary GH1 cells. This allows for the study of ligand-receptor interactions and their downstream consequences.
Experimental Protocols
This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release.
Materials:
-
Microsomal preparations from tissues expressing deiodinases (e.g., liver for DIO1).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Substrate solution (e.g., reverse T3 for DIO1 assay).
-
Reaction buffer.
-
Reagents for Sandell-Kolthoff reaction (ceric ammonium sulfate, arsenious acid).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the microsomal preparation to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of released iodide using the Sandell-Kolthoff reaction, which involves a colorimetric change measured by a spectrophotometer.
-
Calculate the percent inhibition and determine the IC50 value.
This protocol describes a general workflow for studying the effect of this compound on the expression of thyroid hormone-responsive genes in a cell culture model.
Materials:
-
A suitable cell line (e.g., GH1 pituitary cells, primary fibroblasts).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Thyroxine (T4) solution.
-
Reagents for RNA extraction, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).
-
Primers for target genes and housekeeping genes.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Starve the cells in a serum-free or low-serum medium to reduce basal thyroid hormone levels.
-
Treat the cells with different concentrations of this compound, with or without the presence of T4. Include appropriate controls (vehicle, T4 alone).
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the expression levels of target thyroid hormone-responsive genes and housekeeping genes for normalization.
-
Analyze the data to determine the effect of this compound on gene expression.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits deiodinases, blocking T4 to T3 conversion and altering gene expression.
Experimental Workflow for In Vitro Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes in response to this compound treatment in cell culture.
Logical Relationship of this compound's Effects
Caption: Logical flow from this compound's primary effect to its research applications.
Other Potential Research Applications
While the primary focus of this compound research is on deiodinase inhibition, some studies suggest other potential avenues for investigation:
-
MCT8 Transporter: The monocarboxylate transporter 8 (MCT8) is a specific thyroid hormone transporter. While there is no strong evidence for direct inhibition of MCT8 by this compound, its ability to alter thyroid hormone gradients makes it a tool to study the physiological consequences of altered substrate availability for this transporter.
-
Cancer Research: The role of thyroid hormones in cancer progression is an emerging field. This compound could be used to investigate how modulating local T3 levels within the tumor microenvironment affects cancer cell proliferation, angiogenesis, and metastasis.
Conclusion
This compound remains a powerful and specific pharmacological tool for fundamental research in endocrinology, neurobiology, and cell biology. Its well-characterized inhibitory effect on iodothyronine deiodinases provides a reliable method for investigating the multifaceted roles of thyroid hormone signaling. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their experimental designs to further unravel the complexities of thyroid hormone action in health and disease.
References
- 1. Inhibition of iodothyronine 5'-deiodinase by this compound does not block nuclear T3 accumulation during rat fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the pituitary-thyroid axis: time sequence of changes in serum iodothyronines, thyrotropin, and prolactin concentrations and responses to thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Iopanoic Acid: A Technical Guide to its Discovery, Development, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated benzene derivative, represents a significant milestone in the history of medical imaging and endocrinology. Initially developed as an oral contrast agent for cholecystography, its profound effects on thyroid hormone metabolism later established it as a valuable therapeutic agent for hyperthyroidism. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its synthesis, key experimental protocols, and the molecular mechanisms underlying its dual applications. Quantitative data from pivotal studies are summarized, and its impact on signaling pathways is visualized to offer a deeper understanding for researchers and clinicians.
Discovery and Development Timeline
The journey of this compound from a diagnostic tool to a therapeutic agent is a testament to scientific observation and repurposing.
Early 1950s: A New Era in Gallbladder Imaging
The development of oral cholecystography in the 1920s revolutionized the diagnosis of gallbladder diseases. However, the early contrast agents had limitations in terms of efficacy and side effects. In the early 1950s, researchers at the Sterling-Winthrop Research Institute sought to develop a more effective and better-tolerated agent.
A significant breakthrough came from the work of chemists at the Sterling-Winthrop Research Institute. Their research led to the synthesis of a novel tri-iodinated phenylalkanoic acid, this compound.
1952: First Clinical Use and FDA Approval
Following promising preclinical studies, the first clinical trials of this compound, under the trade name Telepaque , were initiated. The FDA approved Telepaque for clinical use in 1952, and it quickly became the gold standard for oral cholecystography for several decades.
1970s: An Unexpected Endocrine Discovery
In the 1970s, astute clinicians observed that patients receiving this compound for gallbladder imaging exhibited alterations in their thyroid function tests. This serendipitous finding prompted further investigation into the endocrine effects of the compound.
Late 1970s - 1980s: Repurposing for Hyperthyroidism
Subsequent research confirmed that this compound is a potent inhibitor of the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3). This discovery opened up a new therapeutic avenue for the management of hyperthyroidism, particularly in cases of thyroid storm or when conventional antithyroid drugs were contraindicated or ineffective.
Chemical Synthesis
The original synthesis of this compound was a multi-step process developed by the team at the Sterling-Winthrop Research Institute.
Experimental Protocol: Synthesis of this compound
Step 1: Condensation of 3-nitrobenzaldehyde with butyric anhydride.
-
3-nitrobenzaldehyde is reacted with butyric anhydride in the presence of sodium butyrate.
-
This Perkin condensation reaction yields α-ethyl-3-nitrocinnamic acid.
Step 2: Reduction of the nitro group.
-
The α-ethyl-3-nitrocinnamic acid is catalytically hydrogenated, typically using a palladium on carbon catalyst.
-
This step reduces the nitro group to an amino group, forming α-ethyl-3-aminocinnamic acid.
Step 3: Iodination of the aromatic ring.
-
The α-ethyl-3-aminocinnamic acid is then subjected to iodination.
-
A solution of iodine monochloride in glacial acetic acid is used to introduce three iodine atoms onto the benzene ring at positions 2, 4, and 6.
Step 4: Reduction of the double bond.
-
The resulting tri-iodinated cinnamic acid derivative is reduced to saturate the ethylenic double bond.
-
This is typically achieved through catalytic hydrogenation.
Step 5: Purification.
-
The final product, this compound, is purified by recrystallization from a suitable solvent, such as dilute ethanol.
Mechanism of Action
This compound's utility in both diagnostic imaging and endocrinology stems from its unique chemical structure and resulting biological interactions.
Radiocontrast Properties
The three iodine atoms in the this compound molecule are responsible for its radiopacity. After oral administration, the compound is absorbed from the gastrointestinal tract, taken up by the liver, and excreted into the bile. As it concentrates in the gallbladder, it renders the organ and biliary tract opaque to X-rays, allowing for clear visualization.
Inhibition of Deiodinase Enzymes
The more complex and therapeutically significant mechanism of action of this compound lies in its ability to inhibit iodothyronine deiodinases. These enzymes are crucial for the activation and inactivation of thyroid hormones.
-
Type 1 Deiodinase (D1): Primarily found in the liver, kidneys, and thyroid, D1 is responsible for the majority of peripheral T3 production from T4.
-
Type 2 Deiodinase (D2): Located in the pituitary, brain, and brown adipose tissue, D2 plays a key role in local T3 generation and in the negative feedback regulation of thyroid-stimulating hormone (TSH).
This compound acts as a competitive inhibitor of both D1 and D2, with a higher affinity for D1. By blocking these enzymes, it effectively reduces the conversion of T4 to T3, leading to a rapid decrease in circulating T3 levels.
Signaling Pathway Diagram
Caption: this compound inhibits Type 1 and Type 2 deiodinases, blocking T4 to T3 conversion.
Quantitative Data Summary
Numerous clinical studies have quantified the effects of this compound on thyroid hormone levels. The following tables summarize key findings from representative studies.
| Study | Patient Population | This compound Dosage | Duration | Mean % Decrease in Serum T3 | Mean Change in Serum T4 | Reference |
| Bal, C. & Nair, N. (1990) | Thyrotoxicosis | 1 g/day | 21 days | 75% within 96 hours | Significant decrease | [1] |
| Bogazzi, F., et al. (2002) | Amiodarone-induced thyrotoxicosis | 1 g/day | 7-20 days | ~70% | No significant change | [2] |
| Erukulapati, R. S., et al. (2010) | Graves' disease | Not specified | 10-20 days | Not specified | 40% reached normal levels | [3] |
| Case Study (1985) | Severe hyperthyroidism | 1 g/day | Not specified | 75% (total T3) within 48 hours | Remained elevated | [4] |
| Parameter | Value | Enzyme Source | Reference |
| IC50 (D1 inhibition) | 97 µM | Human recombinant | [5] |
| IC50 (D2 inhibition) | 231 µM | Human recombinant | |
| Ki (D1 inhibition) | ~1.4 µM | Rat liver microsomes |
Key Experimental and Clinical Protocols
Oral Cholecystography Protocol (Historical)
-
Patient Preparation: The patient would consume a low-fat meal the evening before the procedure.
-
Administration: Six 500 mg tablets of Telepaque (3 g of this compound) were typically administered orally with water.
-
Imaging: Radiographs of the gallbladder area were taken 10 to 12 hours after ingestion.
-
Fatty Meal Stimulation: In some cases, a fatty meal was given after the initial X-rays to stimulate gallbladder contraction and assess its function.
Clinical Protocol for Hyperthyroidism Management
-
Dosage: The typical oral dose of this compound for the management of hyperthyroidism is 500 mg to 1 g daily, often given in divided doses.
-
Monitoring: Serum T3 and T4 levels are monitored closely. A significant drop in T3 is usually observed within 24-48 hours.
-
Duration of Treatment: Treatment is typically short-term, used to rapidly control thyrotoxic symptoms before definitive therapy such as surgery or radioactive iodine, or during a thyroid storm.
-
Adjunctive Therapy: this compound is often used in conjunction with other antithyroid medications like propylthiouracil or methimazole.
Experimental Workflow: Evaluating Deiodinase Inhibition
Caption: Experimental workflow for assessing the inhibitory effect of this compound on deiodinase activity.
Conclusion
This compound holds a unique place in medical history, transitioning from a cornerstone of diagnostic imaging to a valuable tool in the management of thyroid emergencies. Its development underscores the importance of continued clinical observation and the potential for drug repurposing. For researchers and drug development professionals, the story of this compound serves as a compelling case study in pharmacodynamics and the intricate interplay between chemical structure and biological function. A thorough understanding of its synthesis, mechanisms, and clinical applications provides a solid foundation for the development of new diagnostic and therapeutic agents.
References
- 1. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to this compound in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 4. Preparation with this compound rapidly controls thyrotoxicosis in patients with amiodarone-induced thyrotoxicosis before thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term treatment of Graves' disease with this compound (Telepaque) - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopanoic Acid: A Technical Deep Dive into its Inhibitory Mechanisms and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated oral cholecystographic agent, has garnered significant scientific interest beyond its initial application in medical imaging. Its potent inhibitory effects on iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones, position it as a critical tool for studying thyroid hormone metabolism and a potential therapeutic agent for hyperthyroidism. This technical guide provides a comprehensive overview of the inhibitory actions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biochemical and physiological impact.
Core Inhibitory Mechanism: Targeting Deiodinase Enzymes
This compound's primary mechanism of action is the competitive inhibition of iodothyronine deiodinase enzymes.[1][2][3] These enzymes are crucial for regulating the levels of active thyroid hormone, triiodothyronine (T3), by catalyzing the conversion of the prohormone thyroxine (T4) to T3. There are three main types of deiodinases (DIO1, DIO2, and DIO3), and this compound exhibits inhibitory activity against them, with a pronounced effect on DIO1 and DIO2.[4][5] This inhibition effectively reduces the systemic and tissue-specific availability of T3, leading to a rapid amelioration of thyrotoxic symptoms. Interestingly, this compound is not only an inhibitor but also a substrate for type 1 deiodinase.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | Assay System | IC50 Value | Reference |
| Human DIO1 | Human | Recombinant enzyme assay | 97 µM | |
| Human DIO2 | Human | Recombinant enzyme assay | 231 µM | |
| Human & X. laevis DIO3 | Human, Xenopus laevis | Recombinant enzyme assay | No inhibition observed under assay conditions |
Table 2: In Vivo Effects of this compound on Thyroid Hormone Levels and Deiodinase Activity
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Adult Long Evans female rats | 1, 5, 50, 100 mg/kg/day | 14 days | Increased serum T4 and reverse T3 (rT3). Dose-dependent reduction in liver DIO1 activity (51% reduction at 1 mg/kg). | |
| Pregnant Wistar rats | 10 mg subcutaneously every 12h | Gestation day 18 to day 20 or 22 | Significant blockage of 5'-Deiodinase activity in fetal interscapular brown adipose tissue (IBAT) and brain. | |
| Hyperthyroid cats | 50mg or 100mg orally q 12h | 12 weeks | Mean serum T3 concentration decreased. Mean T4 concentrations increased at weeks 4 and 12. | |
| Obese men on calorie-restricted diet | Not specified | 2 weeks | 49.5% decline in serum T3 concentration. 289% increase in serum reverse T3 concentration. | |
| Patients with amiodarone-induced thyrotoxicosis | 1 g/day orally | Mean of 13 days | Mean serum-free T3 decreased from 20 ± 16.7 pmol/L to 6 ± 2 pmol/L. | |
| Patients with resistant thyrotoxicosis | Not specified | Not specified | Fall in FT4 and FT3 levels in all 7 patients. |
Signaling Pathways and Logical Relationships
The inhibitory action of this compound initiates a cascade of effects on the thyroid hormone signaling pathway. The following diagrams illustrate these relationships.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Iopanoic Acid's Impact on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid, a tri-iodinated benzoic acid derivative, has historically been utilized as an oral contrast agent for cholecystography. Beyond its imaging applications, this compound exerts profound effects on cellular metabolism, primarily through its potent inhibition of iodothyronine deiodinases. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates cellular metabolism, with a focus on thyroid hormone, glucose, and lipid pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and metabolic implications of this compound and related compounds.
Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases
This compound's principal molecular mechanism is the competitive inhibition of iodothyronine deiodinase enzymes, particularly type 1 (D1) and type 2 (D2) deiodinases.[1] These selenoenzymes are critical for the activation and inactivation of thyroid hormones.
-
Deiodinase 1 (D1): Primarily located in the liver, kidney, and thyroid gland, D1 is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[2] It also clears reverse T3 (rT3) from circulation.[2]
-
Deiodinase 2 (D2): Found predominantly in the brain, pituitary, and brown adipose tissue, D2 plays a crucial role in providing localized T3 to specific tissues.[1]
-
Deiodinase 3 (D3): This enzyme inactivates both T4 and T3 by removing an inner ring iodine atom.[2]
By inhibiting D1 and D2, this compound effectively blocks the conversion of T4 to T3, leading to a rapid decrease in circulating T3 levels and a concurrent increase in T4 and rT3 concentrations. This induced state of transient hypothyroidism at the cellular level is the primary driver of this compound's broader metabolic effects. Interestingly, this compound itself has been identified as a substrate for D1, undergoing monodeiodination.
Signaling Pathway: Inhibition of Thyroid Hormone Activation
References
An In-Depth Technical Guide to Basic Science Investigations Using Iopanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid, a tri-iodinated oral cholecystographic agent, has garnered significant interest in basic scientific research beyond its historical use in gallbladder imaging. Its potent ability to inhibit iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones, makes it a valuable tool for investigating the intricate roles of thyroid hormone signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core scientific principles and experimental methodologies for utilizing this compound in a research setting.
Core Mechanism of Action: Inhibition of Iodothyronine Deiodinases
This compound's primary mechanism of action is the inhibition of 5'-deiodinase enzymes, which are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][2] There are three types of deiodinases (DIOs), and this compound exhibits differential inhibitory activity towards them.
-
Type 1 Deiodinase (DIO1): Primarily located in the liver, kidneys, and thyroid gland, DIO1 is involved in both the production of circulating T3 and the clearance of reverse T3 (rT3). This compound is a potent inhibitor of DIO1.[2] Interestingly, this compound can also act as a substrate for DIO1, undergoing monodeiodination.[2]
-
Type 2 Deiodinase (DIO2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is the main enzyme responsible for the local production of T3 within these tissues. This compound also effectively inhibits DIO2.[2]
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to rT3 and T3 to T2. This compound does not significantly inhibit DIO3.
By inhibiting DIO1 and DIO2, this compound effectively reduces the systemic and local concentrations of T3, leading to a state of functional hypothyroidism. This characteristic allows researchers to dissect the specific roles of T3 in a controlled manner.
Key Signaling Pathways and Cellular Effects
The primary signaling pathway affected by this compound is the thyroid hormone signaling pathway . By reducing T3 levels, this compound modulates the activity of thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of a vast array of target genes.
Thyroid Hormone Receptor Signaling
Thyroid hormone receptors, primarily TRα and TRβ, form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA of target genes. The binding of T3 to this complex typically leads to the recruitment of coactivators and the initiation of gene transcription.
This compound, by lowering intracellular T3 concentrations, leads to a decrease in the activation of TRs. This results in the recruitment of corepressors to the TR-RXR complex, leading to the repression of T3-responsive genes. Studies in rat pituitary GH1 cells have shown that in the presence of this compound, the nuclear T3 receptor occupancy is significantly reduced, while T4 occupancy increases. This highlights the shift in the intracellular thyroid hormone milieu and its direct consequence on receptor-mediated signaling.
dot
Caption: this compound inhibits DIO1/2, reducing T3 levels and subsequent gene expression.
Downstream Gene Regulation
The modulation of TR activity by this compound-induced T3 reduction affects the expression of numerous genes involved in:
-
Metabolism: Genes controlling basal metabolic rate, lipid metabolism, and glucose homeostasis.
-
Development: Genes critical for normal growth and development, particularly in the central nervous system.
-
Cell Proliferation and Differentiation: Thyroid hormones are known to influence cell cycle progression and differentiation in various cell types.
-
Cardiovascular Function: Genes regulating heart rate, contractility, and vascular tone.
A study on Japanese medaka exposed to this compound showed suppressed expression of thyroid-stimulating hormone β (tshβ), iodothyronine deiodinase 1 (dio1), and dio2.
While direct effects of this compound on other major signaling pathways like MAPK/ERK or PI3K/Akt have not been extensively reported, it is plausible that alterations in thyroid hormone-regulated gene expression could indirectly influence these pathways. For instance, thyroid hormone is known to have an inhibitory effect on the Raf-1/ERK pathway in the heart, a process mediated by thyroid hormone receptors. Therefore, by reducing T3 levels, this compound could potentially lead to an increase in ERK phosphorylation in certain contexts. However, more direct research is needed to fully elucidate these potential secondary effects.
Quantitative Data
The following tables summarize key quantitative data from various studies investigating this compound.
Table 1: In Vitro Deiodinase Inhibition
| Enzyme | Species | IC50 (μM) | Reference |
| Type 1 Deiodinase (DIO1) | Human | 1.3 | |
| Type 2 Deiodinase (DIO2) | Human | Not specified | |
| Type 3 Deiodinase (DIO3) | Human | No inhibition | - |
Table 2: In Vivo Effects on Thyroid Hormone Levels
| Animal Model | This compound Dose | Duration | Effect on Serum T4 | Effect on Serum T3 | Reference |
| Rat | 10 mg/kg, twice daily | 2 days | No significant change | Significant decrease | |
| Cat | 50-100 mg, twice daily | 12 weeks | Increased | Decreased | |
| Human | 1 g/day | 21 days | Significant decrease | Marked fall (75% reduction within 96 hours) | |
| Human | 1 g/day | - | Markedly elevated | Total T3 decreased by 75% within 48h, free T3 did not normalize |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Deiodinase Inhibition Assay (Non-Radioactive Method)
This protocol is adapted from a method utilizing the Sandell-Kolthoff reaction to measure iodide release.
Materials:
-
Microsomal preparations from tissues expressing DIO1 (e.g., liver)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Propylthiouracil (PTU) as a positive control inhibitor
-
Reaction buffer: 0.2 M Potassium Phosphate (KPO4) pH 6.8, 2 mM EDTA
-
Dithiothreitol (DTT)
-
Reverse T3 (rT3) as a substrate
-
Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium sulfate, Sulfuric acid)
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from tissues of interest using standard ultracentrifugation methods.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and varying concentrations of this compound or PTU.
-
Initiation: Start the reaction by adding a substrate mix containing rT3 and DTT.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by placing the tubes on ice and pelleting the protein by centrifugation.
-
Iodide Measurement:
-
Transfer the supernatant to a new tube.
-
Add the Sandell-Kolthoff reaction reagents. The rate of color change is proportional to the amount of iodide released.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control and determine the IC50 value.
References
Iopanoic Acid Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid, a tri-iodinated phenyl-alkanoic acid derivative, has a dual history of clinical significance. Initially developed as an oral contrast agent for cholecystography due to its high iodine content, it was later recognized for its potent inhibitory effects on iodothyronine deiodinases, the enzymes crucial for the activation and inactivation of thyroid hormones.[1][2] This guide provides a detailed exploration of the structure-activity relationship (SAR) of this compound, focusing on its role as a deiodinase inhibitor. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel and more selective therapeutic agents targeting thyroid hormone metabolism.
This compound competitively inhibits type 1 and type 2 deiodinases (DIO1 and DIO2), which are responsible for converting the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[3] This inhibitory action leads to a rapid decrease in circulating T3 levels, making it a therapeutic option for managing hyperthyroidism.[2] Furthermore, this compound has been identified as a substrate for DIO1, undergoing deiodination itself.[4]
This document will delve into the quantitative aspects of this compound's inhibitory activity, detail the experimental protocols used for its characterization, and visualize the key pathways and experimental workflows.
Quantitative Data on Deiodinase Inhibition
The inhibitory potency of this compound against human deiodinase isoenzymes has been quantified, providing a basis for understanding its biological effects. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | Human DIO1 | 97 | Competitive inhibitor. Also a substrate for DIO1. |
| This compound | Human DIO2 | 231 | Competitive inhibitor. |
| This compound | Human DIO3 | Not inhibited under tested conditions | |
| Propylthiouracil (PTU) | Human DIO1 | ~1.3 | A standard inhibitor used for comparison. |
Structure-Activity Relationship of this compound
Key Structural Features:
-
Tri-iodinated Phenyl Ring: The 2,4,6-tri-iodophenyl group is a critical pharmacophore. The iodine atoms are essential for high-affinity binding to the deiodinase active site, likely through halogen bonding and hydrophobic interactions. The positioning of the iodine atoms mimics the di-iodotyrosyl inner ring of the natural substrate, thyroxine.
-
Amino Group: The amino group at the 3-position of the phenyl ring is another important feature. It is believed to participate in hydrogen bonding interactions within the enzyme's active site, contributing to the binding affinity.
-
Alkanoic Acid Side Chain: The butanoic acid side chain plays a significant role in the overall physicochemical properties of the molecule, influencing its absorption, distribution, and metabolism. The carboxyl group provides a site for potential conjugation and influences the molecule's polarity. The length and branching of this alkyl chain can modulate the lipophilicity and steric bulk, which in turn can affect the binding affinity and selectivity for different deiodinase isoforms.
-
Chirality: this compound is a chiral molecule, and it is likely that the stereochemistry of the alpha-carbon in the butanoic acid side chain influences its interaction with the enzyme. However, specific studies on the differential activity of the enantiomers are not widely reported.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs on deiodinase enzymes relies on robust in vitro assays. Two primary methods are detailed below.
Nonradioactive Iodide-Release Assay (Sandell-Kolthoff Reaction)
This assay measures the amount of iodide released from the substrate by the deiodinase enzyme. The released iodide catalyzes the reduction of cerium(IV) by arsenic(III), and the rate of this reaction is proportional to the iodide concentration.
Protocol:
-
Enzyme Preparation: Microsomal fractions containing the deiodinase enzyme (e.g., from human liver tissue or recombinant expression systems) are prepared and quantified.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate or HEPES), a reducing cofactor such as dithiothreitol (DTT), and the deiodinase substrate (e.g., reverse T3 for DIO1).
-
Incubation: The enzyme preparation is incubated with the reaction mixture and varying concentrations of the inhibitor (e.g., this compound) at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or by placing the mixture on ice.
-
Iodide Quantification: The released iodide is quantified using the Sandell-Kolthoff reaction. The change in absorbance, typically measured at 420 nm, is monitored over time. The rate of color change is proportional to the iodide concentration.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Assay
This method directly measures the consumption of the substrate and the formation of the deiodinated product, offering high specificity and sensitivity.
Protocol:
-
Enzyme Preparation and Reaction: Similar to the iodide-release assay, the deiodinase enzyme is incubated with the substrate and inhibitor.
-
Sample Preparation: The reaction is quenched, and the samples are prepared for LC-MS/MS analysis. This typically involves protein precipitation followed by centrifugation to remove the enzyme.
-
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The substrate and product are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of known standards.
-
Data Analysis: The rate of product formation or substrate depletion is used to calculate the enzyme activity and the percentage of inhibition at different inhibitor concentrations. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for assessing its inhibitory activity.
Caption: Thyroid hormone metabolism and points of inhibition by this compound.
Caption: General experimental workflow for determining deiodinase inhibition.
Conclusion
The structure-activity relationship of this compound as a deiodinase inhibitor is primarily dictated by its tri-iodinated phenyl ring and the presence of an amino group, which together mimic the natural substrate, thyroxine. While quantitative data for a broad range of its analogs are scarce, the existing information on this compound itself provides a solid foundation for understanding its mechanism of action. The detailed experimental protocols and visualized pathways presented in this guide offer valuable tools for researchers in endocrinology and medicinal chemistry. Future studies focusing on the systematic modification of this compound's structure and the quantitative assessment of the resulting analogs' deiodinase inhibitory activity will be crucial for the development of new, more potent, and isoform-selective inhibitors for the treatment of thyroid disorders.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Iopanoic Acid in vitro Deiodinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid is a well-characterized inhibitor of iodothyronine deiodinases, the enzymes responsible for the activation and inactivation of thyroid hormones.[1][2][3] Specifically, it inhibits the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) by blocking the action of type 1 and type 2 deiodinases (DIO1 and DIO2).[1][2] This inhibitory action makes this compound a valuable tool for studying thyroid hormone metabolism and a potential therapeutic agent for conditions like hyperthyroidism. This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on deiodinase activity.
The described protocol is based on a non-radioactive method that measures the amount of iodide released from the deiodination of a substrate. The released iodide is quantified using the Sandell-Kolthoff reaction, a colorimetric method where iodide catalyzes the reduction of cerium(IV) to cerium(III), leading to a measurable decrease in absorbance. This assay is suitable for a 96-well plate format, allowing for higher throughput screening of potential deiodinase inhibitors.
Data Presentation
Table 1: In vitro Inhibition of Human Deiodinases by this compound
| Deiodinase Isoform | IC50 (µM) | Reference |
| Human DIO1 | 97 | |
| Human DIO2 | 231 | |
| Human DIO3 | No inhibition observed under tested conditions |
Signaling Pathway
The primary mechanism of this compound's effect on thyroid hormone metabolism is the direct inhibition of deiodinase enzymes. This disrupts the conversion of T4 to T3, the more potent form of thyroid hormone.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Iopanoic Acid for Thyroid Hormone Studies in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Iopanoic Acid (IOP), a potent deiodinase inhibitor, in cultured cells to investigate the cellular mechanisms of thyroid hormone action. By blocking the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), IOP allows for the elucidation of T3-dependent signaling pathways, gene expression, and cellular functions.
Introduction
Thyroid hormones are critical regulators of development, metabolism, and cellular proliferation. The primary circulating thyroid hormone, T4, is converted to the more potent T3 by deiodinase enzymes (DIOs) within target cells.[1] this compound is a valuable tool for in vitro studies as it effectively inhibits DIOs, thereby reducing intracellular T3 levels and allowing researchers to dissect the specific roles of local T3 production.[2][3] This document outlines the mechanism of action, experimental protocols, and key considerations for using IOP in cell culture systems.
Mechanism of Action
This compound's primary mechanism of action in the context of thyroid hormone research is the competitive inhibition of iodothyronine deiodinases.[4] There are three main types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found primarily in the liver, kidney, and thyroid, DIO1 is involved in both the activation (T4 to T3) and inactivation of thyroid hormones.[5]
-
Type 2 Deiodinase (DIO2): Located in tissues such as the brain, pituitary, and skeletal muscle, DIO2 is crucial for the local production of T3 from T4.
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2, thus playing a protective role against excessive thyroid hormone action, particularly during development.
IOP is a potent inhibitor of all three deiodinases, making it a broad-spectrum tool for studying the consequences of impaired local T3 generation. It is important to note that at higher concentrations, IOP may exert other effects, including inhibition of protein synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in in vitro studies, compiled from various research articles.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for DIO1 Inhibition | 97 µM | Recombinant human DIO1 | |
| IC50 for DIO2 Inhibition | 231 µM | Recombinant human DIO2 | |
| Effective Concentration for Cell Proliferation Inhibition | Dose-dependent | Human keratinocytes and dermal fibroblasts | |
| Concentration for Inhibition of T4 to T3 Conversion | >10 µM | Rat pituitary GH1 cells | |
| Concentration Showing Toxicity | 50 µM | Rat pituitary GH1 cells (reduced protein synthesis) | |
| Concentration for Enhancing hiPSC to β-cell differentiation | Not specified, but used throughout a 29-day protocol | Human induced pluripotent stem cells |
Signaling Pathway Diagram
Caption: Mechanism of this compound action in a cultured cell.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and research questions.
Protocol 1: Assessing the Impact of IOP on Cell Proliferation
Objective: To determine the effect of inhibiting local T3 production on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., primary human keratinocytes, fibroblasts)
-
Complete cell culture medium
-
Thyroid hormone-depleted serum (optional, for more controlled studies)
-
This compound (stock solution in DMSO or appropriate solvent)
-
Thyroxine (T4)
-
Triiodothyronine (T3)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range to test is 1 µM to 100 µM. Also, prepare media containing T4 (e.g., 50 nM) with and without IOP, and a medium containing T3 (e.g., 5 nM) as a positive control.
-
Cell Treatment: Remove the overnight culture medium and replace it with the prepared treatment media. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Proliferation Assay: At the end of the incubation period, assess cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control. Plot the dose-response curve for IOP and determine the IC50 for proliferation inhibition if applicable. Compare the effects of T4 in the presence and absence of IOP to confirm that the anti-proliferative effect is due to the inhibition of T4 to T3 conversion. The ability of exogenous T3 to rescue the IOP-induced inhibition should also be assessed.
Protocol 2: Investigating T3-Dependent Gene Expression
Objective: To study the role of locally produced T3 in regulating the expression of specific target genes.
Materials:
-
Cell line expressing deiodinases and thyroid hormone receptors
-
Complete cell culture medium
-
This compound
-
Thyroxine (T4)
-
RNA extraction kit
-
Reverse transcription reagents (cDNA synthesis kit)
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for target genes and housekeeping genes
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with T4 (e.g., 50 nM) in the presence or absence of this compound (e.g., 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: Perform qPCR using primers for your gene of interest and a stable housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression of the target gene in cells treated with T4 alone versus T4 with IOP to determine if the gene's expression is dependent on the conversion of T4 to T3.
Experimental Workflow Diagram
References
- 1. A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Developing an Animal Model of Hypothyroidism with Iopanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid (IOP) is a potent inhibitor of the deiodinase enzymes (DIOs), particularly type 1 and type 2 deiodinases, which are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3).[1][2] By inhibiting this conversion, this compound effectively reduces circulating and tissue levels of T3, inducing a state of functional hypothyroidism. This is characterized by decreased T3, and often accompanied by an increase in T4 and reverse T3 (rT3) levels, alongside a compensatory rise in thyroid-stimulating hormone (TSH) from the pituitary.[1][3][4] This chemically-induced model of hypothyroidism is a valuable tool for studying the physiological roles of thyroid hormones and for the preclinical evaluation of therapeutic agents for thyroid-related disorders.
These application notes provide detailed protocols for inducing hypothyroidism in rodent models using this compound, along with methods for assessing the hypothyroid state.
Data Presentation
Table 1: Effects of this compound on Serum Thyroid Hormone and TSH Levels in Rodents
| Animal Model | Dosage and Administration Route | Duration | Serum T4 | Serum T3 | Serum rT3 | Serum TSH | Reference(s) |
| Adult Female Long Evans Rats | 1, 5, 50, 100 mg/kg/day (oral gavage) | 14 days | Increased | No significant change | Increased | - | |
| Pregnant Rat Dams | 5, 10 mg/kg/day (oral gavage) | Gestational Day 6 to Postnatal Day 15 | Increased | No significant change | Increased | Increased (at highest dose) | |
| Suckling Rat Pups | 2.5 mg/100 g body weight (injection) | Single dose | Significantly higher | No effect on basal or TSH-stimulated levels | Significantly higher | - |
Note: The lack of a significant decrease in serum T3 in some studies may be due to the timing of measurement or compensatory mechanisms. However, the increased T4 and rT3, along with elevated TSH, are indicative of a hypothyroid state at the tissue level due to inhibited T4 to T3 conversion.
Table 2: Effects of this compound on Body and Organ Weight in Rats
| Animal Model | Dosage and Administration Route | Duration | Body Weight Change | Thyroid Gland Weight | Reference(s) |
| Pregnant Rat Dams | 5, 10 mg/kg/day (oral gavage) | Gestational Day 6 to Postnatal Day 15 | No significant change | No significant change | |
| Hypothyroid Rats (MMI + IOP) | 100 mg/kg (weekly injection) | 21 days | Decreased body weight gain | - |
MMI: Methimazole, another agent used to induce hypothyroidism.
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Adult Rats via Oral Gavage
Materials:
-
This compound (powder)
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Oral gavage needles (18-20 gauge, ball-tipped)
-
Syringes
-
Balance
-
Homogenizer or sonicator
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while vortexing or stirring to create a homogenous suspension. Use of a homogenizer or sonicator may be necessary to ensure a fine, uniform suspension.
-
Prepare a fresh suspension daily before administration.
-
-
Animal Dosing:
-
House adult male or female rats (e.g., Sprague-Dawley or Wistar) under standard laboratory conditions.
-
Record the body weight of each animal before dosing.
-
Administer the this compound suspension via oral gavage at the desired dosage (e.g., 5-100 mg/kg). The volume should typically be 5-10 mL/kg.
-
For the control group, administer the vehicle (0.5% CMC-Na) only.
-
Continue daily administration for the desired duration of the study (e.g., 14-21 days).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any clinical signs of hypothyroidism (e.g., lethargy, weight changes).
-
At the end of the treatment period, collect blood samples via appropriate methods (e.g., cardiac puncture, tail vein) for serum analysis of T3, T4, rT3, and TSH.
-
Tissues such as the thyroid gland, liver, and brain can be collected for histological or molecular analysis.
-
Protocol 2: Induction of Hypothyroidism in Rat Pups via Injection
Materials:
-
This compound (powder)
-
Sterile saline or other suitable vehicle for injection
-
Syringes and needles (e.g., 27-30 gauge)
-
Balance
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to the desired concentration (e.g., for a dose of 2.5 mg/100 g body weight). The solubility of this compound should be considered, and warming or the use of a co-solvent may be necessary. Ensure the final solution is sterile-filtered.
-
-
Animal Dosing:
-
Use suckling rat pups (e.g., postnatal day 5).
-
Weigh each pup to calculate the exact injection volume.
-
Administer the this compound solution via subcutaneous or intraperitoneal injection.
-
-
Sample Collection:
-
Collect blood and tissues at the desired time points post-injection for analysis of thyroid hormones.
-
Mandatory Visualizations
References
- 1. Effect of this compound on the pituitary-thyroid axis: time sequence of changes in serum iodothyronines, thyrotropin, and prolactin concentrations and responses to thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound on the regulation of thyrotropin secretion in euthyroid subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on basal and thyrotropin-stimulated thyroid hormone levels in suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iopanoic Acid in Gene Expression Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic Acid (IOP) is a potent inhibitor of all three types of iodothyronine deiodinases (DIOs), the enzymes responsible for the activation and inactivation of thyroid hormones. By inhibiting DIO1 and DIO2, IOP blocks the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3). Inhibition of DIO3 by IOP prevents the inactivation of T3. This modulation of active thyroid hormone levels makes this compound a valuable tool for studying the role of thyroid hormone signaling in regulating gene expression in various physiological and pathological processes. These application notes provide a comprehensive overview of the use of IOP in gene expression studies, including its mechanism of action, quantitative effects on gene expression, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on gene expression primarily by altering the intracellular concentration of T3. T3 binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex then binds to thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription. By inhibiting deiodinases, this compound effectively reduces the amount of T3 available to bind to TRs, leading to changes in the expression of thyroid hormone-responsive genes. This makes IOP a powerful tool for elucidating the downstream targets of thyroid hormone signaling and for studying the physiological consequences of tissue-specific hypothyroidism.
Quantitative Data on Gene Expression
The use of this compound has been shown to modulate the expression of a variety of thyroid hormone-responsive genes. The following table summarizes the inhibitory concentrations of IOP on deiodinase activity.
| Deiodinase Isoform | Species | IC50 (µM) | Reference |
| DIO1 | Human | 97 | [1] |
| DIO2 | Human | 231 | [1] |
| DIO3 | Human | Not inhibited under assay conditions | [1] |
| DIO3 | Xenopus laevis | Not inhibited under assay conditions | [1] |
Studies in various models have demonstrated the downstream effects of this inhibition on gene expression. For instance, in Japanese medaka, exposure to this compound suppressed the expression of thyroid-stimulating hormone β (tshβ), iodothyronine deiodinase 1 (dio1), and iodotyronine deiodinase 2 (dio2).[2] In a rodent model, maternal exposure to IOP resulted in the downregulation of thyroid hormone-responsive genes in the neonatal brain. Furthermore, in the context of cellular differentiation, inhibition of DIO3 by IOP in human induced pluripotent stem cells (hiPSCs) was shown to enhance their differentiation into pancreatic β cells.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with this compound for Gene Expression Analysis
This protocol provides a general framework for treating adherent cell lines (e.g., HepG2, MCF-7) with this compound to assess its impact on the expression of thyroid hormone-responsive genes.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Hr, Klf9, Mbp) and a reference gene (e.g., ACTB, GAPDH)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest IOP concentration.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Analysis of Thyroid Hormone-Responsive Gene Expression using qPCR
This protocol details the steps for quantifying the expression of target genes from the cDNA generated in Protocol 1.
Materials:
-
cDNA (from Protocol 1)
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Forward and reverse primers for target genes (Hr, Klf9, Mbp) and a reference gene (ACTB or GAPDH)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation:
-
Design primers for the target and reference genes using primer design software. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
qPCR Run:
-
Place the plate in the real-time PCR instrument and run the appropriate thermal cycling protocol, including a melt curve analysis at the end if using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression as 2^(-ΔΔCt).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on thyroid hormone signaling.
Experimental Workflow Diagram
References
- 1. The hairless gene mutated in congenital hair loss disorders encodes a novel nuclear receptor corepressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alters thyroid hormone-related gene expression, thyroid hormone levels, swim bladder inflation, and swimming performance in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Iopanoic Acid Effects using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopanoic acid is a potent inhibitor of deiodinase enzymes (DIOs), which are critical for the activation and inactivation of thyroid hormones.[1][2][3][4] This inhibitory action disrupts the normal metabolism of thyroid hormones, leading to measurable changes in their circulating levels. Specifically, this compound administration typically results in an increase in thyroxine (T4) and reverse triiodothyronine (rT3) concentrations, alongside a decrease in the biologically active triiodothyronine (T3).[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for monitoring the effects of this compound. This document provides detailed application notes and protocols for the quantification of this compound itself and the key thyroid hormone biomarkers affected by its activity in biological matrices, primarily serum.
Principle of this compound's Effect on Thyroid Hormone Metabolism
This compound exerts its primary effect by inhibiting the family of deiodinase enzymes (DIO1, DIO2, and DIO3). These selenoenzymes are responsible for the peripheral conversion of the prohormone T4 to the active hormone T3. By blocking this conversion, this compound leads to a rapid decrease in serum T3 levels and a corresponding increase in the levels of T4 and its inactive metabolite, rT3. Monitoring the concentrations of these hormones provides a robust method for assessing the pharmacodynamic effects of this compound.
Below is a signaling pathway diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action on thyroid hormone metabolism.
Experimental Workflow
The general workflow for analyzing this compound and its effects on thyroid hormones using LC-MS/MS is depicted below. This workflow encompasses sample collection, preparation, analysis, and data processing.
Caption: General experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound and thyroid hormones.
Table 1: LC-MS/MS Method Performance for this compound Analogs
| Analyte | Matrix | LOD | LOQ | Linearity Range | Accuracy (%) | Precision (% RSD) | Reference |
| Iophenoxic Acid | Serum | 25 ng/mL | 50 ng/mL | 50 - 5000 ng/mL | 86 - 115 | 1.8 - 7.7 |
Table 2: LC-MS/MS Method Performance for Thyroid Hormones
| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Accuracy (% Bias) | Precision (% CV) | Reference |
| T4, T3, rT3, 3,3'-T2, 3,5-T2 | Serum | 1.5 - 7.0 pg (on-column) | - | 1.0 - 500 ng/mL | - | 1.2 - 9.6 | |
| T3, T4, rT3 | PBS with 4% human albumin | 2 pg/mL (T3), 5 pg/mL (T4, rT3) | - | 2 - 400 pg/mL (T3), 5 - 400 pg/mL (T4, rT3) | < 15% deviation | - | |
| rT3 | Serum | - | 5 ng/dL (0.05 ng/mL) | 5 - 60 ng/dL | - | < 8 | |
| 11 Thyroid Hormones | Serum | - | - | 1 pg/mL - 1000 ng/mL | - | - |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Matrices
This protocol is based on methods for analyzing this compound and its analogs.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or trichloroacetic acid
-
Biological matrix (e.g., serum, plasma)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum/plasma sample in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Luna C18(2) 3 µm, 100 mm x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimized to provide good separation of this compound from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 569.8, with a characteristic product ion resulting from the loss of iodine (e.g., monitoring the transition to m/z 126.9 for the iodide ion).
-
Internal Standard: Appropriate precursor and product ions for the chosen IS.
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of this compound.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of Thyroid Hormones (T4, T3, rT3) in Serum
This protocol is a composite based on several published methods for thyroid hormone analysis.
1. Materials and Reagents
-
Analytical standards for T4, T3, and rT3.
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-T4, ¹³C₆-T3).
-
LC-MS grade acetonitrile, methanol, water, and ethyl acetate.
-
Formic acid or acetic acid.
-
Thyroid-depleted serum (for calibration standards).
2. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction)
-
Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard mixture and briefly vortex.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate and vortex for another minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 75% water, 25% methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 or Phenyl-Hexyl column (e.g., Accucore C18 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Methanol with 0.1% acetic acid or formic acid.
-
Gradient: A gradient from low to high organic phase over several minutes to resolve T3 and rT3 isobars.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Optimized MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) T4 777.7 731.5 T3 651.8 605.9 rT3 651.8 605.9 ¹³C₆-T4 (IS) 783.7 737.5 | ¹³C₆-T3 (IS) | 657.8 | 611.9 |
-
Optimize instrument-specific parameters such as source temperature, gas flows, and collision energies for maximum sensitivity.
-
4. Data Analysis
-
As described in Protocol 1, use a calibration curve based on the peak area ratios of analytes to their respective internal standards to quantify the thyroid hormones in the samples.
Conclusion
The LC-MS/MS methods outlined provide a robust and sensitive framework for quantifying this compound and its pharmacodynamic effects on thyroid hormone metabolism. The detailed protocols serve as a starting point for researchers to implement these analyses in their own laboratories. Proper method validation is crucial to ensure the accuracy and reliability of the generated data in research and drug development settings.
References
Preparing Iopanoic Acid Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iopanoic acid is a well-documented inhibitor of 5'-deiodinase, the enzyme responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1][2] This property makes it a valuable tool in endocrinology research and a potential therapeutic agent for conditions such as hyperthyroidism.[1][3] Historically, it was also used as a radiocontrast medium for cholecystography.[1] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for laboratory use, along with relevant data on its chemical and physical properties.
Properties of this compound
This compound is a light yellowish-white powder with a faint, characteristic odor. It is sensitive to light and should be stored in a tightly closed container, protected from light.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-Amino-α-ethyl-2,4,6-triiodobenzenepropanoic acid | |
| Molecular Formula | C₁₁H₁₂I₃NO₂ | |
| Molecular Weight | 570.93 g/mol | |
| CAS Number | 96-83-3 | |
| Melting Point | ~155 °C (with decomposition) | |
| Appearance | Light yellowish-white powder |
Solubility of this compound
This compound is practically insoluble in water but soluble in several organic solvents and alkaline solutions. The choice of solvent is critical for preparing a stable stock solution.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (<0.1 g/L) | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (175.15 mM) | |
| Ethanol | ~750 g/L | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Diethyl Ether | Soluble | |
| Alkali Hydroxide Solutions (e.g., NaOH) | Dissolves |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder (>98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM solution, the required mass is:
-
Mass (g) = 0.1 mol/L * 0.001 L * 570.93 g/mol = 0.05709 g = 57.1 mg
-
-
-
Weighing:
-
Accurately weigh 57.1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Protocol for Preparing an this compound Stock Solution in Sodium Hydroxide (NaOH)
For certain applications, dissolving this compound in a basic solution may be required. This protocol outlines the preparation of a stock solution in a dilute sodium hydroxide solution.
Materials:
-
This compound powder (>98% purity)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing:
-
Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
-
Initial Dissolution:
-
Add a small volume of 1 M NaOH dropwise while stirring until the this compound dissolves. Use the minimum amount of NaOH necessary for dissolution.
-
-
Dilution and pH Adjustment:
-
Once dissolved, add sterile water to reach the desired final concentration.
-
If necessary, adjust the pH of the final solution using dilute HCl or NaOH. Be aware that this compound may precipitate at acidic or neutral pH.
-
-
Sterilization and Storage:
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the solution at 4°C for short-term use. The long-term stability of this compound in aqueous basic solutions should be determined empirically for your specific application.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the conversion of T4 to T3.
Conclusion
The protocols and data presented here provide a comprehensive guide for the preparation of this compound stock solutions for use in a research setting. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental outcomes in studies investigating the effects of this compound on thyroid hormone metabolism and other biological systems. Always refer to the specific product information sheet for any lot-specific handling and storage recommendations.
References
Application Notes: Iopanoic Acid for Inducing and Studying Thyroid Hormone Disruption in Japanese Medaka Developmental Studies
Introduction
Thyroid hormones (THs), primarily thyroxine (T4) and the more biologically active triiodothyronine (T3), are crucial for the normal development, growth, and metabolism in vertebrates, including fish.[1][2] In the Japanese medaka (Oryzias latipes), an established model organism for developmental biology and toxicology, proper TH signaling is essential for key developmental processes such as swim bladder inflation.[1][2] Disruption of this signaling pathway by environmental contaminants or specific chemical tools can lead to adverse developmental outcomes.
Iopanoic acid (IOP) is a potent inhibitor of iodothyronine deiodinase enzymes (DIO), which are responsible for converting the prohormone T4 into the active hormone T3 in peripheral tissues.[3] By blocking this conversion, IOP provides researchers with a powerful tool to induce a state of functional hypothyroidism at the tissue level, allowing for the precise study of the consequences of reduced T3 availability during embryonic and larval development. This makes IOP an invaluable compound for investigating the molecular and physiological roles of T3 and for developing adverse outcome pathways (AOPs) related to thyroid system disruption in medaka.
Mechanism of Action
This compound's primary mechanism of action in the context of developmental studies is the competitive inhibition of 5'-deiodinase enzymes (types 1 and 2). These enzymes catalyze the removal of an iodine atom from the outer ring of T4, converting it to the more potent T3. By inhibiting this critical activation step, IOP effectively reduces the intracellular levels of T3, thereby preventing the hormone from binding to nuclear thyroid hormone receptors (TRs) and regulating the transcription of target genes essential for development. This leads to a measurable decrease in whole-body T3 concentrations, often accompanied by a compensatory increase in T4 levels.
Quantitative Data Summary
Exposure of Japanese medaka to this compound induces a range of concentration-dependent effects, from molecular changes in gene expression to physiological and morphological abnormalities.
| Parameter | Species | Concentration(s) | Exposure Duration | Observed Effects | Reference(s) |
| Gene Expression | Japanese medaka | 3.5, 7, 14 mg/L | Until 1 day post-hatch (dph) | - Suppression of tshβ, tshβ-like, dio1, and dio2 mRNA levels.- Increased expression of thyroid hormone receptors trα and trβ at 3.5 mg/L. | |
| Hormone Levels | Japanese medaka | Not specified | Until 1 dph | - Significant increase in whole-body T4 and T3 levels. | |
| Physiology | Japanese medaka | Not specified | Not specified | - Reduced swimming performance. | |
| Morphology | Japanese medaka | Not specified | Not specified | - Inhibited swim bladder inflation. | |
| Morphology | Zebrafish (Danio rerio) | 6 mg/L | 0-120 hours post-fertilization (hpf) | - 85.7% incidence of non-inflated posterior swim bladders. | |
| Morphology | Fathead Minnow (Pimephales promelas) | 6.0 mg/L | Until 6 days post-fertilization (dpf) | - Significant reduction in the incidence and length of inflated posterior swim bladders. |
Note: A study on Japanese medaka reported an increase in both T4 and T3 levels after IOP exposure, which differs from findings in other species where T3 typically decreases. The authors suggest this could be due to species-specific differences in thyroid hormone regulation.
Experimental Protocols
The following protocols provide a framework for treating Japanese medaka embryos with this compound to study its effects on development.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to create working concentrations.
Materials:
-
This compound (IOP) powder (CAS: 96-83-3)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of IOP powder needed to create a high-concentration stock solution (e.g., 10 mg/mL or ~17.5 mM).
-
Dissolution: Weigh the IOP powder and place it into a 1.5 mL microcentrifuge tube. Add the required volume of DMSO to achieve the target concentration.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes, or until the IOP is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
-
Solvent Control: For all experiments, prepare a vehicle control group that is exposed to the same final concentration of DMSO as the highest IOP treatment group (typically ≤0.1%).
Protocol 2: this compound Treatment of Medaka Embryos
This protocol details the static exposure of medaka embryos to this compound from an early developmental stage.
Materials:
-
Fertilized Japanese medaka embryos (within 4-6 hours post-fertilization)
-
Embryo Rearing Medium (ERM) or other suitable fish water (e.g., according to OECD guidelines)
-
This compound stock solution (from Protocol 1)
-
24- or 96-well microtiter plates
-
Stereomicroscope
-
Temperature-controlled incubator (set to 26-28°C)
Procedure:
-
Embryo Collection: Collect freshly fertilized medaka eggs. Rinse them with clean ERM to remove debris.
-
Staging and Selection: Under a stereomicroscope, select healthy, normally developing embryos at the blastula or gastrula stage. Discard any unfertilized or abnormally developing eggs.
-
Preparation of Working Solutions: Prepare serial dilutions of the IOP stock solution in ERM to achieve the desired final exposure concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L). Remember to prepare a vehicle control (DMSO in ERM) and a negative control (ERM only).
-
Embryo Distribution: Using a sterile pipette with a widened tip, carefully place one embryo into each well of the multi-well plate.
-
Exposure: Add the prepared IOP working solutions and control solutions to the corresponding wells (e.g., 1 mL for a 24-well plate, 200 µL for a 96-well plate).
-
Incubation: Seal the plates with a breathable film or place the lid on loosely to allow for gas exchange. Incubate the embryos at a constant temperature (e.g., 26°C) with a standard light:dark cycle (e.g., 14:10).
-
Solution Renewal (Optional but Recommended): For longer exposures, perform a static renewal by replacing 50-80% of the test solution daily to maintain chemical concentration and water quality.
-
Monitoring: Observe the embryos daily under a stereomicroscope to record mortality, hatching rates, and any visible morphological abnormalities.
Protocol 3: Assessment of Developmental Endpoints
This protocol outlines key endpoints to assess following IOP exposure.
A. Morphological Assessment (Swim Bladder Inflation)
-
Timing: Assess swim bladder inflation between 7 and 10 days post-fertilization (dpf), by which time it should be complete in control larvae.
-
Procedure: Anesthetize larvae (e.g., with MS-222/Tricaine) and place them on a depression slide in a lateral orientation.
-
Observation: Using a stereomicroscope, examine each larva for the presence of an inflated, air-filled posterior swim bladder.
-
Quantification: Score each larva as either "inflated" or "non-inflated." Calculate the percentage of larvae with non-inflated swim bladders for each treatment group. Measure the length of the swim bladder if desired.
B. Gene Expression Analysis (qPCR)
-
Timing: Collect samples at a predetermined time point, for example, 1 day post-hatch (dph).
-
Sample Collection: Pool several larvae (e.g., 5-10) per biological replicate. Euthanize them on ice and remove excess water. Store at -80°C or proceed directly to RNA extraction.
-
RNA Extraction & cDNA Synthesis: Extract total RNA using a suitable kit (e.g., TRIzol) and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using validated primers for target genes (dio1, dio2, tshβ) and a stable reference gene (e.g., rpl7 or ef1α).
-
Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
C. Hormone Level Quantification (ELISA or LC-MS/MS)
-
Timing: Collect samples at the same time point as for gene expression analysis.
-
Sample Collection: Pool a larger number of larvae (e.g., 20-30) per biological replicate to ensure sufficient hormone levels for detection. Homogenize the samples in an appropriate buffer.
-
Quantification: Measure whole-body T3 and T4 concentrations using commercially available fish-specific ELISA kits or by using a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: Normalize hormone concentrations to the total protein content of the sample lysate.
References
Application Notes and Protocols: Methodology for Assessing Iopanoic Acid Effects on Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of iopanoic acid on hormone levels, with a primary focus on thyroid hormones. This compound is a potent inhibitor of iodothyronine deiodinases, the enzymes responsible for the conversion of thyroxine (T4) to the biologically active form, triiodothyronine (T3).[1][2] Understanding the impact of this compound on this pathway is crucial for its therapeutic applications and for studying thyroid hormone metabolism.
Introduction to this compound and its Mechanism of Action
This compound, a radiocontrast agent, exerts significant effects on thyroid hormone metabolism by inhibiting the deiodinase enzymes (DIOs).[1][2] There are three types of deiodinases:
-
Type 1 Deiodinase (DIO1): Found primarily in the liver, kidney, and thyroid, DIO1 is responsible for both the outer and inner ring deiodination of thyroid hormones, contributing to the circulating pool of T3 and the clearance of reverse T3 (rT3).[3]
-
Type 2 Deiodinase (DIO2): Located in the brain, pituitary, and skeletal muscle, DIO2 catalyzes the outer ring deiodination of T4 to T3, playing a key role in local T3 generation.
-
Type 3 Deiodinase (DIO3): This enzyme inactivates thyroid hormones by removing an inner ring iodine from T4 and T3, producing rT3 and T2, respectively.
By inhibiting these enzymes, particularly DIO1 and DIO2, this compound blocks the conversion of T4 to T3, leading to a decrease in serum T3 levels and a concurrent increase in serum T4 and rT3 concentrations. This mechanism underlies its use in the management of hyperthyroidism and thyroid storm.
Signaling Pathway of this compound Action
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on thyroid hormone levels from in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound on Serum Thyroid Hormone Levels in Rodents
| Species | Dose of this compound | Duration | Change in T4 | Change in T3 | Change in rT3 | Change in TSH | Reference |
| Rat (Long Evans, female) | 1, 5, 50, 100 mg/kg/day | 14 days | Increased | No significant change | Increased | No significant change | |
| Rat (Pregnant, dams) | 5, 10 mg/kg/day | Gestational day 6 to postnatal day 15 | Increased | No significant change | Increased | Increased (at highest dose) | |
| Rat (Suckling pups) | 2.5 mg/100 g body weight | Single dose | Significantly higher | No effect on basal or TSH-stimulated levels | Significantly higher | Not reported |
Table 2: In Vivo Effects of this compound on Serum Thyroid Hormone Levels in Humans
| Condition | Dose of this compound | Duration | Change in Free T4 | Change in Free T3 | Reference |
| Euthyroid subjects | 3 g | 5 days | Increased | Decreased | |
| Amiodarone-induced thyrotoxicosis | 1.0 g twice a day | Variable | Slight increase | Rapid decrease |
Table 3: In Vitro Inhibitory Activity of this compound on Deiodinases
| Enzyme | IC50 Value (µM) | Reference |
| Human DIO1 | 97 | |
| Human DIO2 | 231 | |
| Human DIO3 | No inhibition observed |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on hormone levels.
In Vivo Studies: Administration and Sample Collection
A generalized workflow for in vivo assessment of this compound is presented below.
Protocol for this compound Administration in Rats:
-
Animal Model: Adult female Long Evans rats are a suitable model.
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare this compound suspensions in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound daily via oral gavage at desired doses (e.g., 0, 1, 5, 50, and 100 mg/kg/day) for the duration of the study (e.g., 14 days).
-
Blood Collection: At the end of the treatment period, collect blood samples via a method such as cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.
Measurement of Thyroid Hormone Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying thyroid hormone levels in serum.
Protocol for T4 and T3 Measurement (Competitive ELISA):
This protocol is based on the principle of competitive binding.
-
Plate Coating: Coat a 96-well microplate with an antibody specific to T4 or T3.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Sample and Standard Addition: Add 50 µL of standards, controls, and serum samples to the appropriate wells.
-
Conjugate Addition: Add a fixed amount of T4 or T3 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubation: Incubate the plate to allow competition between the hormone in the sample and the enzyme-conjugated hormone for binding to the antibody.
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.
-
Data Analysis: Generate a standard curve and determine the hormone concentrations in the samples.
Protocol for TSH Measurement (Sandwich ELISA):
This protocol utilizes two antibodies that bind to different epitopes on the TSH molecule.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for TSH.
-
Blocking: Block the unoccupied sites on the plate.
-
Sample and Standard Addition: Pipette 50 µL of standards, controls, and serum samples into the wells.
-
Detection Antibody Addition: Add 100 µL of an HRP-conjugated detection antibody specific to a different TSH epitope to each well.
-
Incubation: Incubate the plate to form a "sandwich" of capture antibody-TSH-detection antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add 150 µL of TMB substrate to each well.
-
Reaction Termination: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm. The color intensity is directly proportional to the TSH concentration.
-
Data Analysis: Construct a standard curve and calculate the TSH concentrations in the samples.
In Vitro Deiodinase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of deiodinase enzymes in vitro, typically using liver microsomes as the enzyme source.
Protocol for Deiodinase 1 (DIO1) Inhibition Assay using Human Liver Microsomes:
This protocol is adapted from a nonradioactive iodide-release assay.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M potassium phosphate buffer (pH 7.2) with 1 mM EDTA.
-
Cofactor Solution: 20 mM dithiothreitol (DTT) in phosphate buffer.
-
Substrate Solution: 10 µM reverse T3 (rT3) in phosphate buffer.
-
Enzyme Preparation: Human liver microsomes diluted in phosphate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Cofactor solution
-
Inhibitor solution (or vehicle for control)
-
Enzyme preparation
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with shaking.
-
-
Iodide Measurement (Sandell-Kolthoff Reaction):
-
Terminate the reaction.
-
Measure the released iodide colorimetrically. The reaction is based on the iodide-catalyzed reduction of yellow Ce(IV) to colorless Ce(III) by arsenite.
-
Read the absorbance at a suitable wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The methodologies described provide a robust framework for assessing the effects of this compound on hormone levels. By employing a combination of in vivo and in vitro approaches, researchers can gain a comprehensive understanding of the pharmacodynamics of this compound and its impact on the thyroid hormone axis. The provided protocols offer a starting point for designing and executing experiments to investigate the endocrine-disrupting potential or therapeutic efficacy of this compound and other deiodinase inhibitors.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Characteristics of Chemical Interference with Thyroid Hormone Metabolizing Enzymes? A Range Finding Study with this compound in the Adult Rat. | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iopanoic Acid Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Iopanoic Acid in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound primarily acts as an inhibitor of iodothyronine deiodinases (DIOs), a family of enzymes responsible for the activation and inactivation of thyroid hormones. Specifically, it inhibits the conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3) by blocking the action of type 1 and type 2 deiodinases (DIO1 and DIO2).[1] It is also a substrate for DIO1.[1][2] This inhibition of T3 production is a key consideration in its experimental application.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A recommended starting point for in vitro experiments is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly dependent on the cell type, assay sensitivity, and the specific research question. Based on its known inhibitory activity against deiodinase enzymes, concentrations around the IC50 values for DIO1 (97 µM) and DIO2 (231 µM) may be required to observe significant effects on thyroid hormone metabolism. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is practically insoluble in water but is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][4] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 100 mM). This stock solution should then be serially diluted in your cell culture medium to achieve the desired final concentrations. To avoid precipitation, it is advisable to add the this compound stock solution to the medium while vortexing. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
Q5: Are there any known off-target effects of this compound?
A5: Besides its primary targets, the deiodinase enzymes, this compound has been reported to interact with other cellular components. For instance, it has been shown to inhibit the binding of T3 to nuclear receptors in vitro. As with any small molecule inhibitor, the potential for off-target effects should be considered when interpreting experimental results. Appropriate controls and, if possible, orthogonal approaches should be used to validate findings.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (hDIO1) | 97 µM | |
| IC50 (hDIO2) | 231 µM | |
| Solubility in DMSO | ~100 mg/mL (~175 mM) | |
| Solubility in Ethanol | Soluble | |
| Solubility in Water | Practically Insoluble | |
| CC50 | Not readily available. Must be determined experimentally for each cell line. | N/A |
Troubleshooting Guide
Issue: this compound precipitates out of solution in my cell culture medium.
-
Possible Cause: The concentration of this compound is too high for the aqueous environment of the cell culture medium, or the final DMSO concentration is too low to maintain solubility.
-
Solution:
-
Ensure your stock solution in DMSO is fully dissolved before diluting it into the medium. Gentle warming or sonication of the stock solution may help.
-
When diluting the stock solution, add it to the medium dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider preparing an intermediate dilution of the DMSO stock in a small volume of serum-containing medium before adding it to the final culture volume. The proteins in the serum can sometimes help to stabilize the compound.
-
If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
Issue: I am not observing the expected inhibitory effect of this compound.
-
Possible Cause: The concentration of this compound is too low, the compound has degraded, or the assay is not sensitive enough.
-
Solution:
-
Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the effective range for your specific cell line and assay.
-
Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify the activity of your target enzyme or pathway using a known positive control to ensure the assay is functioning correctly.
-
Increase the incubation time with this compound, but be mindful of potential long-term cytotoxicity.
-
Issue: I am observing unexpected or inconsistent results between experiments.
-
Possible Cause: Inconsistent preparation of this compound solutions, variability in cell health and density, or off-target effects.
-
Solution:
-
Standardize your protocol for preparing and diluting this compound to ensure consistency between experiments.
-
Ensure that cells are healthy and seeded at a consistent density for each experiment. Cell stress can alter their response to treatments.
-
Consider the possibility of off-target effects. If possible, use a secondary method or a different inhibitor to confirm your findings.
-
Always include appropriate vehicle controls (medium with the same final concentration of DMSO) in your experiments.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize the cell number and incubation times for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the CC50 value.
Protocol 2: In Vitro Deiodinase Inhibition Assay
This protocol is a general guide for measuring the inhibition of deiodinase activity in cell lysates or microsomal fractions.
Materials:
-
Cell lysate or microsomal fraction containing deiodinase activity
-
Assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.0)
-
Dithiothreitol (DTT)
-
Thyroxine (T4) or reverse T3 (rT3) as a substrate
-
This compound
-
Method for detecting iodide release or T3 production (e.g., radioimmunoassay (RIA), ELISA, or LC-MS/MS)
Procedure:
-
Prepare Reagents: Prepare fresh solutions of assay buffer, DTT, and the substrate (T4 or rT3) at the desired concentrations.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations.
-
Assay Setup: In a microplate or microcentrifuge tubes, add the cell lysate or microsomal fraction.
-
Pre-incubation: Add the different concentrations of this compound or a vehicle control to the corresponding wells/tubes and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (T4 or rT3) and DTT to each well/tube.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., ice-cold methanol or by heat inactivation).
-
Detection: Measure the amount of T3 produced or iodide released using your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition of deiodinase activity for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits Deiodinase enzymes, blocking T4 to T3 conversion.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for this compound experiments.
References
troubleshooting Iopanoic Acid solubility issues in DMSO
Welcome to the Technical Support Center for Iopanoic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is an iodine-containing compound.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 96-83-3 | [1][3][4] |
| Molecular Formula | C₁₁H₁₂I₃NO₂ | |
| Molecular Weight | 570.93 g/mol | |
| Appearance | A light yellowish-white to cream-colored solid powder. | |
| Storage | Store in a dry, dark place at 0-4°C for the short term or -20°C for long-term storage. It should be kept in a tightly closed container and protected from light. |
Q2: What is the solubility of this compound in DMSO and other common solvents?
A2: this compound exhibits excellent solubility in DMSO and is also soluble in other organic solvents, but it is practically insoluble in water. The solubility in various solvents is detailed in the table below.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (175.15 mM) Up to 250 mg/mL with sonication. | |
| Ethanol | ~750 g/L | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Water | Practically insoluble (<0.1 g/L). At 37°C, solubility is approximately 348.3 mg/L. | |
| Alkaline Solutions | Dissolves in dilute alkali and sodium hydroxide solutions. |
Q3: I am having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?
A3: If you are encountering solubility issues, it is important to systematically address potential factors.
-
Verify DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.
-
Gentle Heating: Gently warm your solution in a water bath at 37°C for 5-10 minutes. This can increase the kinetic energy to help dissolve the compound.
-
Vortexing and Sonication: After adding the solvent, vortex the solution vigorously. If solids remain, use a bath sonicator for 10-15 minutes to aid dissolution through mechanical energy.
Q4: My this compound dissolves in DMSO initially but then precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, you can try the following:
-
Serial Dilutions in DMSO: Before adding to your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution in DMSO to achieve a lower concentration.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is high enough to maintain the solubility of this compound, while remaining non-toxic to your cells (typically ≤ 0.1%).
-
Gradual Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 570.93 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out 57.09 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid is not completely dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Troubleshooting Precipitation in Aqueous Solutions
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
-
Procedure:
-
Prepare a series of intermediate dilutions of your this compound stock solution in pure DMSO. For example, if your stock is 100 mM and your final desired concentration in the aqueous medium is 100 µM, you could prepare intermediate dilutions of 10 mM and 1 mM in DMSO.
-
To a pre-warmed (if applicable) tube of your aqueous buffer, add the final, most diluted DMSO solution of this compound dropwise while gently vortexing or stirring.
-
Ensure the final concentration of DMSO in the aqueous solution is below the tolerance level for your specific experiment (e.g., <0.1% for many cell-based assays).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to further lower the final concentration of this compound.
-
Mechanism of Action: Inhibition of 5'-Deiodinase
This compound is a potent inhibitor of the 5'-deiodinase enzymes (5'DID-1 and 5'DID-2). These enzymes are responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). By inhibiting this conversion, this compound effectively reduces the levels of T3.
Caption: Signaling pathway showing this compound's inhibition of T4 to T3 conversion.
References
Technical Support Center: Managing Iopanoic Acid Light Sensitivity and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light sensitivity and stability of Iopanoic Acid in a laboratory setting. The following information is based on established best practices for handling photosensitive compounds and regulatory guidelines for stability testing.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be light-sensitive. It is described as a light yellowish-white powder that is gradually affected by light and can darken upon exposure.[1][2] Therefore, it is crucial to protect it from light during storage and handling to prevent degradation.
Q2: How should I store this compound powder?
A2: this compound powder should be stored in a tightly closed container, protected from light.[1] For optimal stability, it is recommended to store it in a cool, dark, and dry place.[3] Specific temperature recommendations can range from 2-8°C.[4]
Q3: What precautions should I take when preparing this compound solutions?
A3: When preparing solutions, work in an area with minimal light exposure, such as a dimly lit room or under a fume hood with the sash lowered. Use amber-colored glassware or wrap transparent glassware, like vials and tubes, with aluminum foil to block light.
Q4: How should I store this compound solutions?
A4: this compound solutions should be stored at -20°C for short-term use (up to 1 month) to prevent loss of potency. For longer-term storage of stock solutions, -80°C for up to 6 months is recommended. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles. Always store solutions in light-protecting containers.
Q5: My this compound powder has changed color. Can I still use it?
A5: A change in color, such as darkening, is an indication of degradation. It is strongly recommended to use a fresh, properly stored batch of this compound for your experiments to ensure the accuracy and reproducibility of your results. If you must use the material, it should be re-analyzed to confirm its purity and identity.
Q6: What are the potential degradation pathways for this compound when exposed to light?
A6: The specific photodegradation pathway for this compound is not extensively detailed in publicly available literature. However, for similar iodinated contrast agents, deiodination (the removal of iodine atoms) is a known degradation mechanism. It is plausible that exposure to light could induce deiodination and other oxidative reactions in the this compound molecule. Further investigation using forced degradation studies is required to fully elucidate the specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to light exposure. | 1. Review your handling and storage procedures. Ensure the compound and its solutions are consistently protected from light. 2. Prepare fresh solutions from a new, unopened vial of this compound. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Implement forced degradation studies (photolytic, thermal, oxidative) to intentionally generate and identify potential degradation products. 2. Use a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation peaks. |
| Loss of potency of this compound solution | Improper storage conditions (temperature, light exposure) or repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Confirm that storage temperatures are maintained as recommended (-20°C for short-term, -80°C for long-term). 3. Always store solutions in amber vials or foil-wrapped containers. |
| Precipitation in this compound solution upon thawing | Poor solubility or concentration exceeding solubility limit at lower temperatures. | 1. Ensure the solvent used is appropriate for the desired concentration. This compound is soluble in DMSO, ethanol, and acetone. 2. Gently warm the solution and vortex to redissolve the precipitate. Ensure it is fully dissolved before use. 3. Consider preparing a fresh solution at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (as per ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of this compound.
Objective: To evaluate the intrinsic photostability of this compound in solid and solution states.
Materials:
-
This compound
-
Solvent (e.g., Methanol or a mixture of Acetonitrile and Water)
-
Chemically inert and transparent containers (e.g., quartz cells or glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer (not more than 3 mm) of this compound powder in a suitable container.
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL). Transfer the solution to a transparent container.
-
-
Control Samples:
-
Prepare identical samples (solid and solution) and wrap them securely in aluminum foil to serve as dark controls. These controls will be exposed to the same temperature and humidity conditions but protected from light.
-
-
Light Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and their corresponding dark controls.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and detect the formation of any degradation products.
-
Assess physical properties such as appearance and color.
-
Data Analysis:
-
Compare the chromatograms of the exposed samples with those of the dark controls.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any significant degradation products.
Protocol 2: Forced Degradation Study - Oxidative Degradation
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
Hydrogen Peroxide (3% solution)
-
Suitable solvent (e.g., Methanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Stress Condition: Add hydrogen peroxide solution to the this compound solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method. Compare the results to an unstressed control sample (this compound solution without hydrogen peroxide).
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting workflow for this compound instability.
References
potential off-target effects of Iopanoic Acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iopanoic Acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-characterized as a potent inhibitor of iodothyronine deiodinases (DIOs), specifically DIO1 and DIO2.[1] These enzymes are responsible for the conversion of the prohormone thyroxine (T4) to the biologically active thyroid hormone triiodothyronine (T3).[1] By inhibiting these enzymes, this compound effectively reduces the intracellular levels of T3.
Q2: What are the known and potential off-target effects of this compound in a cell culture setting?
While the primary targets of this compound are deiodinases, other potential off-target effects should be considered in cell culture experiments:
-
Nuclear Receptors: Due to its structural similarity to thyroid hormones, this compound may interact with nuclear receptors, including thyroid hormone receptors (TRs) and retinoid X receptors (RXRs). Such interactions could potentially modulate the expression of genes regulated by these receptors.
-
STAT3 Signaling: Some studies suggest a possible link between thyroid hormone signaling and the STAT3 pathway, which is crucial for cell proliferation and survival. While direct evidence is limited, researchers should be aware of the potential for this compound to indirectly influence STAT3 activity.
-
Androgen Receptor (AR): There is some speculation that this compound could act as an antagonist to the androgen receptor. This is a potential off-target effect that could be relevant in studies involving hormone-sensitive cell lines.
-
General Cytotoxicity: At high concentrations, like many chemical compounds, this compound may exhibit cytotoxic effects, leading to reduced cell viability and proliferation. This is not a specific off-target effect but a general consideration for in vitro studies.
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary significantly depending on the cell type and the specific research question. It is recommended to perform a dose-response curve to determine the effective concentration for deiodinase inhibition and to identify the threshold for cytotoxicity in your specific cell line.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[2] It is crucial to use fresh, high-quality DMSO to ensure solubility.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: Unexpected Changes in Cell Viability or Proliferation
| Possible Cause | Suggested Solution |
| Cytotoxicity at high concentrations | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| Off-target effects on essential cellular pathways | Consider potential off-target effects on pathways crucial for cell survival and proliferation, such as STAT3 signaling.[3] If you suspect such effects, you can use specific inhibitors or activators of the suspected pathway to investigate further. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including your vehicle control. |
| Contamination of cell culture | Visually inspect your cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and decontaminate your workspace and equipment. |
Problem 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Suggested Solution |
| Variability in this compound activity | Prepare fresh dilutions of this compound from your stock solution for each experiment. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Cell line heterogeneity | Use a low passage number of your cell line and ensure consistent cell seeding density for all experiments. Cell populations can change over time in culture, leading to variable responses. |
| Interference with assay readout | This compound, being an iodinated compound, has the potential to interfere with certain assay technologies, particularly those based on fluorescence or luminescence. Run appropriate controls, such as this compound in cell-free assay medium, to check for interference. |
| Unaccounted for off-target effects | If your results are consistently unexpected, consider the possibility of off-target effects on nuclear receptors or other signaling pathways. You may need to perform additional experiments, such as reporter gene assays for nuclear receptor activity, to investigate these possibilities. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Primary and potential off-target mechanisms of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
Iopanoic Acid as a deiodinase substrate: implications for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Iopanoic Acid (IOP) in deiodinase assays. This compound is a well-characterized inhibitor of iodothyronine deiodinases and also serves as a substrate for certain deiodinase isozymes, which has important implications for assay design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the dual role of this compound in deiodinase assays?
A1: this compound acts as both an inhibitor and a substrate for iodothyronine deiodinases. It is known to inhibit Type 1 (DIO1) and Type 2 (DIO2) deiodinases.[1][2] Concurrently, it can be a substrate for DIO1, meaning the enzyme can remove iodine atoms from the this compound molecule itself.[1] This dual functionality is a critical consideration in experimental design.
Q2: How does this compound's role as a substrate affect iodide-release assays?
A2: In assays that measure deiodinase activity by quantifying the release of free iodide (e.g., using the Sandell-Kolthoff reaction), the deiodination of this compound itself will contribute to the measured iodide levels.[1] This can lead to an overestimation of the deiodination of the primary substrate and complicate the interpretation of inhibitory effects.
Q3: What assay methodologies are recommended when using this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly recommended method when working with this compound.[3] This technique allows for the direct measurement of the specific substrate and its metabolites, thereby avoiding the interference from iodide released from this compound. Non-radioactive iodide-release assays can be used, but require careful controls to account for iodide release from IOP.
Q4: Which deiodinase isozymes are inhibited by this compound?
A4: this compound is a known inhibitor of DIO1 and DIO2. Its inhibitory effect on DIO3 is less potent and not as consistently reported.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with human deiodinase isozymes.
Table 1: Inhibitory Activity of this compound on Human Deiodinases
| Isozyme | IC50 (µM) |
| DIO1 | 97 |
| DIO2 | 231 |
| DIO3 | No significant inhibition reported under certain assay conditions. |
Table 2: Kinetic Parameters of this compound as a Deiodinase Substrate
| Isozyme | Km | Vmax |
| DIO1 | Data not available in the searched literature. | The reaction is dependent on the concentration of the cosubstrate DTT. |
| DIO2 | Not reported to be a substrate. | |
| DIO3 | Not reported to be a substrate. |
Experimental Protocols
Protocol 1: Non-Radioactive Deiodinase Assay using the Sandell-Kolthoff Reaction
This protocol is adapted for screening potential deiodinase inhibitors.
Materials:
-
Human liver microsomes (as a source of DIO1)
-
This compound
-
Reverse T3 (rT3) as substrate
-
Propylthiouracil (PTU) as a positive control inhibitor
-
Reaction Buffer: 0.1 M HEPES (pH 7.0), 1 mM EDTA
-
Dithiothreitol (DTT)
-
Dowex 50W-X2 resin
-
Sandell-Kolthoff reaction reagents:
-
Cerium solution: 22 mM (NH₄)₄Ce(SO₄)₄ in 0.44 M H₂SO₄
-
Arsenite solution: 25 mM NaAsO₂ in 0.8 M NaCl and 0.5 M H₂SO₄
-
-
96-well plates
Procedure:
-
Enzyme Preparation: Thaw human liver microsomes on ice. Dilute to the desired concentration in cold reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add 10 µL of test compound (this compound at various concentrations) or control (vehicle or PTU).
-
Add 40 µL of the diluted microsomal preparation to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Prepare a substrate mix containing rT3 and DTT in reaction buffer. The final concentration in the reaction should be around 10 µM rT3 and 40 mM DTT.
-
Add 50 µL of the substrate mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by placing the plate on ice.
-
Iodide Separation:
-
Centrifuge the plate to pellet the microsomes.
-
Transfer the supernatant to a new 96-well plate containing Dowex resin to separate free iodide from the substrate.
-
Elute the iodide.
-
-
Iodide Quantification (Sandell-Kolthoff Reaction):
-
Transfer the eluted iodide to a new microtiter plate.
-
Add 50 µL of the cerium solution to each well.
-
Add 50 µL of the arsenite solution to initiate the color change.
-
Measure the absorbance at 405-420 nm at the start and after a defined time (e.g., 20 minutes). The change in absorbance is proportional to the amount of iodide.
-
Protocol 2: LC-MS/MS Based Deiodinase Assay
This protocol allows for the direct quantification of substrate turnover, avoiding interference from this compound's own deiodination.
Materials:
-
Recombinant human deiodinase (e.g., DIO1)
-
This compound
-
Thyroxine (T4) or other relevant substrate
-
Reaction Buffer: 0.1 M HEPES (pH 7.0), 1 mM EDTA, 10 mM DTT
-
Acetonitrile with 0.1% formic acid (for reaction quenching and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, recombinant deiodinase enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the substrate (e.g., T4) to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure substrate turnover is within the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid. This will stop the enzymatic reaction and precipitate the proteins.
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the substrate (e.g., T4) from its deiodinated metabolite (e.g., T3 or rT3).
-
Quantify the substrate and metabolite using appropriate mass transitions in multiple reaction monitoring (MRM) mode.
-
Calculate the percentage of substrate conversion or the rate of metabolite formation to determine deiodinase activity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background iodide in Sandell-Kolthoff assay | This compound is being deiodinated by the enzyme. | - Run parallel control reactions with this compound but without the primary substrate to quantify iodide release from IOP alone.- Subtract the background iodide from the total iodide measured in the presence of both substrate and IOP.- Consider using the LC-MS/MS method to avoid this issue. |
| Contamination of reagents with iodide. | - Use fresh, high-purity reagents.- Test all buffers and solutions for iodide contamination. | |
| Low or no enzyme activity | Inactive enzyme due to improper storage or handling. | - Store enzyme preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Keep the enzyme on ice at all times during assay setup. |
| Insufficient concentration of the cofactor DTT. | - Optimize the DTT concentration. Deiodinase activity is highly dependent on DTT. A range of 10-50 mM is typically used. | |
| Substrate degradation. | - Prepare substrate solutions fresh and store them properly. | |
| Inconsistent or variable results | Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Temperature fluctuations during incubation. | - Use a calibrated incubator and ensure uniform temperature across the plate. | |
| Enzyme instability during the assay. | - Type 2 deiodinase (DIO2) is known to be less stable than DIO1. Minimize incubation times where possible and keep samples on ice when not in the incubator. | |
| Unexpected increase in activity with inhibitor | Interference of the test compound with the detection method (Sandell-Kolthoff). | - Test the compound in the absence of the enzyme to see if it directly affects the Sandell-Kolthoff reaction.- Use LC-MS/MS for a more specific detection method. |
Visualizations
Caption: Experimental workflow for a non-radioactive deiodinase assay.
Caption: Signaling pathway of thyroid hormone metabolism by deiodinases.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 3. Identification of this compound as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of Iopanoic Acid in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the delivery of Iopanoic Acid in animal studies. The following question-and-answer format directly addresses common challenges and provides practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is an iodine-containing organic compound.[1] Historically, it was used as a radiopaque contrast agent for cholecystography (gallbladder imaging).[2] In a research context, it is frequently used as a potent inhibitor of deiodinase enzymes, which are responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[1] This property makes it a valuable tool for studying the effects of altered thyroid hormone metabolism in various physiological and pathological models.
Q2: What is the main challenge in delivering this compound in animal studies?
A2: The primary challenge in delivering this compound is its poor aqueous solubility. It is practically insoluble in water, which complicates the preparation of formulations suitable for oral administration and can lead to low and variable bioavailability.[3][4]
Q3: What are the potential consequences of improper this compound formulation?
A3: Improper formulation can lead to several issues, including:
-
Inaccurate Dosing: A non-homogenous suspension can result in inconsistent dosing between animals.
-
Low Bioavailability: Poor dissolution in the gastrointestinal tract can limit the amount of drug absorbed.
-
Gavage Needle Blockage: Aggregates of the drug in a poorly prepared suspension can block the gavage needle.
-
Tissue Irritation: High concentrations of certain co-solvents or undissolved drug particles may cause irritation to the gastrointestinal tract.
Troubleshooting Guide
Problem 1: this compound is difficult to dissolve or suspend in a vehicle for oral gavage.
-
Question: How can I prepare a stable and homogenous formulation of this compound for oral gavage in rodents?
-
Answer: Due to its poor water solubility, creating a solution is often not feasible for many in vivo studies. The most common and recommended approach is to prepare a homogenous suspension. A widely used and effective suspending agent is 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in purified water. This vehicle helps to keep the this compound particles evenly dispersed, ensuring more consistent dosing.
Problem 2: Inconsistent results are observed between animals in the same treatment group.
-
Question: What could be causing the high variability in my experimental results?
-
Answer: High variability can stem from inconsistent dosing due to a non-homogenous formulation. It is crucial to ensure that the this compound suspension is well-mixed before and during the dosing procedure. Vortexing the suspension immediately before drawing each dose is highly recommended. Additionally, using a formulation with an appropriate suspending agent, like CMC-Na, will help maintain a more uniform suspension.
Problem 3: The gavage needle becomes blocked during administration.
-
Question: How can I prevent the gavage needle from clogging?
-
Answer: Needle blockage is typically caused by large drug particles or aggregates in the suspension. To mitigate this, ensure that the this compound is finely powdered before preparing the suspension. If you are preparing the suspension from a solid form, consider micronizing the powder. Additionally, ensure the chosen gavage needle is of an appropriate gauge for administering a suspension (e.g., 18-20 gauge for mice).
Problem 4: Animals are showing signs of distress or adverse effects after gavage.
-
Question: What are the potential adverse effects of this compound administration, and how can I minimize them?
-
Answer: While generally well-tolerated in preclinical studies, potential adverse effects can be related to the gavage procedure itself or the formulation. Procedural stress can be minimized by ensuring proper restraint and using the correct gavage technique. Formulation-related issues can arise from the use of high concentrations of co-solvents like DMSO, which can cause local irritation. Whenever possible, using an aqueous-based suspension with a well-tolerated vehicle like CMC-Na is preferable. In a study where pregnant rats were administered this compound daily by gavage, no significant adverse effects on the dams were reported. However, it is always crucial to monitor animals closely for any signs of distress after dosing.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂I₃NO₂ | |
| Molecular Weight | 570.93 g/mol | |
| Appearance | White to light yellowish-white crystalline powder | |
| Melting Point | 152-158 °C (with decomposition) | |
| pKa | 4.8 | |
| Water Solubility | Practically insoluble (348.3 mg/L at 37 °C) | |
| Solubility in other solvents | Soluble in dilute alkali, 95% ethanol, acetone, chloroform, and ether |
Table 2: Recommended Oral Gavage Volumes for Rodents
| Species | Maximum Recommended Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10 |
Note: These are general guidelines. The volume may need to be adjusted based on the specific experimental protocol and the viscosity of the formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% w/v carboxymethylcellulose sodium (CMC-Na).
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile, purified water
-
Mortar and pestle (optional, for micronizing)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Graduated cylinders
-
Weighing scale
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a beaker with a magnetic stir bar, heat approximately 50 mL of purified water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring continuously to avoid clumping.
-
Once the CMC-Na is dispersed, remove the beaker from the heat and add 50 mL of cold purified water while continuing to stir.
-
Continue stirring until the solution is clear and homogenous. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder. For a 10 mg/mL suspension, you will need 100 mg of this compound for a final volume of 10 mL.
-
If the this compound is not already a fine powder, gently grind it using a mortar and pestle to reduce the particle size.
-
In a separate small beaker, add a small amount of the prepared 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while stirring continuously.
-
Transfer the suspension to a volumetric flask and bring it to the final desired volume with the 0.5% CMC-Na vehicle.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
-
Storage and Use:
-
Store the suspension in a tightly sealed, light-protected container at 2-8°C.
-
Before each use, bring the suspension to room temperature and vortex thoroughly to ensure a uniform distribution of the drug.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and administration of an this compound suspension.
Caption: this compound's mechanism of action in inhibiting thyroid hormone activation.
References
Technical Support Center: Iopanoic Acid in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Iopanoic Acid (IOP) in long-term cell culture experiments, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound's primary mechanism of action is the inhibition of iodothyronine deiodinase enzymes (DIOs).[1][2] These enzymes are crucial for the conversion of the prohormone thyroxine (T4) to the biologically active thyroid hormone, triiodothyronine (T3).[1][3][4] By inhibiting DIOs, particularly DIO1 and DIO2, this compound effectively reduces the intracellular levels of T3.
Q2: I am observing unexpected changes in my cell culture after long-term exposure to this compound. What could be the cause?
A2: Long-term exposure to any chemical compound, including this compound, can lead to cellular stress. While specific data on this compound-induced cellular stress pathways are limited, prolonged inhibition of deiodinases and subsequent disruption of thyroid hormone signaling could lead to secondary effects. It is also possible that at higher concentrations, this compound may have off-target effects. We recommend performing a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q3: Are there any known IC50 values for this compound that I can use as a reference?
Q4: How can I prepare a stock solution of this compound for my cell culture experiments?
A4: this compound is a lipophilic compound. For in vitro experiments, it is often dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration. It is crucial to keep the final concentration of the organic solvent in the culture medium at a very low and non-toxic level (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of the solvent without this compound) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced cell viability or proliferation | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with concentrations below the reported IC50 for deiodinase inhibition and titrate downwards. |
| The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control in your experimental setup. | |
| Altered cellular morphology | Cellular stress induced by long-term exposure to this compound. | Monitor cells daily for any morphological changes. Consider reducing the concentration of this compound or the duration of the treatment. |
| Inconsistent experimental results | Degradation of this compound in the culture medium over time. | Prepare fresh dilutions of this compound from a frozen stock solution for each medium change. |
| Fluctuation in the effective concentration of this compound due to infrequent medium changes. | For long-term experiments, replenish the culture medium with fresh this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration. |
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory concentrations of this compound against human deiodinase enzymes. These values are crucial for designing experiments that aim to inhibit T4 to T3 conversion while minimizing potential off-target effects and cytotoxicity.
| Target Enzyme | Species | Assay Type | IC50 (µM) | Reference |
| Deiodinase 1 (DIO1) | Human | In vitro screening assay | 97 | |
| Deiodinase 2 (DIO2) | Human | In vitro screening assay | 231 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency before the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve a range of final concentrations. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, 72 hours, or longer for long-term studies, with appropriate medium changes).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Iopanoic Acid-Based Deiodinase Assays
Welcome to the technical support center for Iopanoic Acid-based deiodinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in studying deiodinase enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in deiodinase assays?
This compound (IOP) is an iodine-containing compound historically used as a contrast agent for X-ray imaging of the gallbladder.[1] In the context of thyroid hormone metabolism, it is a potent inhibitor of all three types of deiodinase enzymes (DIO1, DIO2, and DIO3), which are responsible for the activation and inactivation of thyroid hormones.[2][3] Its ability to act as a pan-deiodinase inhibitor makes it a valuable tool for in vitro and in vivo studies to investigate the physiological roles of deiodinases and to screen for potential endocrine-disrupting chemicals.[2][3]
Q2: Can this compound be used as a substrate in deiodinase assays?
Yes, surprisingly, this compound has been identified as a substrate for type 1 deiodinase (DIO1). This means that DIO1 can remove an iodine atom from this compound, a process that can be measured by detecting the release of iodide. This dual role as both an inhibitor and a substrate is a critical consideration in experimental design and data interpretation.
Q3: What are the common types of deiodinase assays where this compound is used?
This compound is utilized in various deiodinase assay formats, including:
-
Radioactive Assays: These traditional assays use radioactively labeled substrates (e.g., 125I-rT3) to monitor the release of radioactive iodide, providing high sensitivity.
-
Non-Radioactive Assays:
-
LC-MS/MS-based methods: These techniques offer high specificity and can directly measure the conversion of thyroid hormone substrates to their metabolites.
-
Photometric assays (Sandell-Kolthoff reaction): This colorimetric method measures the amount of iodide released from the enzymatic reaction, offering a higher-throughput and non-radioactive alternative.
-
Q4: How can I differentiate the activities of the three deiodinase isoenzymes in my assay?
Selective inhibitors are used to distinguish between the activities of DIO1, DIO2, and DIO3. A common strategy involves:
-
Propylthiouracil (PTU): A specific inhibitor of DIO1.
-
Xanthohumol: An inhibitor of DIO3. By using these inhibitors in combination with this compound (a pan-inhibitor), the activity of each isoenzyme can be inferred. For instance, to isolate DIO1 activity, DIO3 can be blocked with Xanthohumol.
Troubleshooting Guide
Problem 1: I am observing high background or inconsistent results in my non-radioactive, iodide-release assay.
-
Possible Cause 1: this compound as a substrate.
-
Explanation: Since this compound can be a substrate for DIO1, its presence in the assay as an intended inhibitor might lead to iodide release, contributing to the signal and causing variability.
-
Solution: Run parallel control experiments without the primary substrate to quantify the iodide release from this compound itself. Subtract this background from your experimental values.
-
-
Possible Cause 2: Low enzyme activity in the sample.
-
Explanation: Non-radioactive iodide-release assays, like those based on the Sandell-Kolthoff reaction, may not be sensitive enough for tissues or cell preparations with low deiodinase activity.
-
Solution:
-
Increase the amount of microsomal protein in your assay.
-
Consider using a more sensitive method, such as a radiometric assay or LC-MS/MS, for samples with low enzymatic activity.
-
-
Problem 2: My LC-MS/MS results show unexpected metabolite peaks when using this compound.
-
Possible Cause: Metabolism of this compound.
-
Explanation: this compound can be metabolized, and its metabolites may interfere with the detection of thyroid hormone metabolites.
-
Solution:
-
Perform LC-MS/MS analysis of this compound alone in your assay system to identify its metabolite peaks.
-
Optimize your chromatography method to separate the this compound metabolites from your target thyroid hormone metabolites.
-
-
Problem 3: I am not seeing the expected inhibitory effect of this compound in my in vivo study.
-
Possible Cause 1: Pharmacokinetics and bioavailability.
-
Explanation: The absorption, distribution, metabolism, and excretion of this compound can vary between animal models.
-
Solution:
-
Review existing literature for appropriate dosing regimens in your specific model.
-
Measure the plasma concentration of this compound to ensure it reaches levels sufficient for deiodinase inhibition.
-
-
-
Possible Cause 2: Compensatory mechanisms.
-
Explanation: The thyroid hormone system has complex feedback loops. Inhibition of deiodinases can lead to compensatory changes in thyroid-stimulating hormone (TSH) and thyroid hormone production.
-
Solution:
-
Measure serum levels of T4, T3, rT3, and TSH to get a complete picture of the effects on the thyroid axis.
-
Analyze the expression of deiodinase genes (Dio1, Dio2, Dio3) in relevant tissues, as their expression might be altered in response to the inhibition.
-
-
Quantitative Data Summary
Table 1: Inhibitor Concentrations for Deiodinase Isoenzyme Differentiation
| Inhibitor | Target Deiodinase | Typical Concentration | Reference |
| This compound (IOP) | DIO1, DIO2, DIO3 (Pan-inhibitor) | 800 µM | |
| Propylthiouracil (PTU) | DIO1 | 100 µM | |
| Xanthohumol (Xn) | DIO3 | 300 µM |
Table 2: In Vitro IC50 Values for this compound
| Deiodinase Isoform | IC50 | Assay Conditions | Reference |
| Human DIO1 | 97 µM | Recombinant enzyme | |
| Human DIO2 | 231 µM | Recombinant enzyme |
Experimental Protocols
Protocol 1: Non-Radioactive Deiodinase Activity Assay using the Sandell-Kolthoff Reaction
This protocol is adapted from a method for measuring iodide release photometrically.
Materials:
-
Microsomal preparations from tissues (e.g., liver)
-
Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Substrate: reverse T3 (rT3)
-
Inhibitors: this compound, PTU, Xanthohumol
-
Reaction buffer components (e.g., KPO4, EDTA, DTT)
-
Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium sulfate)
Procedure:
-
Enzyme Preparation: Homogenize tissue samples in ice-cold homogenization buffer. Centrifuge to obtain a microsomal pellet and resuspend in buffer. Determine protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add your microsomal preparation.
-
Inhibitor Addition: Add this compound, PTU, or vehicle control (e.g., DMSO) to the respective wells.
-
Reaction Initiation: Start the reaction by adding a freshly prepared substrate mix containing rT3 and reaction buffer components.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by placing the plate on ice.
-
Iodide Quantification: Transfer the supernatant to a new plate and perform the Sandell-Kolthoff reaction according to established protocols to measure the released iodide. The rate of color change is proportional to the iodide concentration.
-
Data Analysis: Calculate deiodinase activity based on the amount of iodide released per unit of protein per unit of time.
Protocol 2: LC-MS/MS-Based Deiodinase Activity Assay
This protocol provides a general workflow for a highly specific and quantitative assay.
Materials:
-
Microsomal preparations
-
Thyroid hormone standards (T4, T3, rT3, T2)
-
This compound
-
Internal standards (e.g., isotopically labeled thyroid hormones)
-
Acetonitrile, Formic acid, and other LC-MS grade solvents
Procedure:
-
Reaction: Perform the enzymatic reaction as described in Protocol 1 (steps 1-6).
-
Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Precipitate proteins by centrifugation.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate the thyroid hormone metabolites using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the parent substrate and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the amount of product formed based on standard curves and normalize to the protein concentration and incubation time.
Visualizations
Signaling Pathway: Thyroid Hormone Activation and Inactivation by Deiodinases
Caption: Deiodinase pathway and this compound inhibition.
Experimental Workflow: Deiodinase Assay Using this compound
Caption: General workflow for a deiodinase assay.
Troubleshooting Logic for Inconsistent Results
References
Validation & Comparative
Iopanoic Acid Versus Propylthiouracil (PTU) for Deiodinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Iopanoic Acid and Propylthiouracil (PTU) as inhibitors of iodothyronine deiodinases. The information presented is collated from experimental data to assist researchers and drug development professionals in making informed decisions for their specific applications.
Mechanism of Action
Thyroid hormone activation and inactivation are critically regulated by a family of selenoenzymes known as iodothyronine deiodinases (DIOs).[1] The primary circulating thyroid hormone, thyroxine (T4), is a prohormone that is converted to the biologically active triiodothyronine (T3) by DIO1 and DIO2.[1][2] Conversely, DIO1 and DIO3 are responsible for inactivating thyroid hormones.[1][2] Both this compound and PTU exert their effects by inhibiting these deiodinase enzymes, thereby affecting the balance of thyroid hormones.
This compound (IOP) , an iodine-containing radiocontrast agent, is a competitive inhibitor of both DIO1 and DIO2. By blocking the active site of these enzymes, it prevents the conversion of T4 to T3, leading to a rapid decrease in serum T3 levels and a corresponding increase in T4 and reverse T3 (rT3) levels. Interestingly, this compound has also been identified as a substrate for DIO1.
Propylthiouracil (PTU) is a thioamide anti-thyroid drug that primarily inhibits DIO1. Its inhibitory action on DIO1 also leads to a reduction in the peripheral conversion of T4 to T3. In addition to its effect on deiodinases, PTU also inhibits thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones in the thyroid gland. PTU is not considered a selective inhibitor for DIO2.
Quantitative Comparison of Deiodinase Inhibition
The following table summarizes the in vitro inhibitory potency of this compound and PTU against human iodothyronine deiodinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Deiodinase | IC50 (µM) | Reference |
| This compound | hDIO1 | 97 | |
| hDIO2 | 231 | ||
| hDIO3 | No inhibition observed | ||
| Propylthiouracil (PTU) | hDIO1 | 0.3 - 1.7 | |
| hDIO2 | Not determined/No selective inhibition | ||
| hDIO3 | - |
Experimental Protocols
The following are generalized methodologies for in vitro deiodinase inhibition assays as described in the cited literature.
In Vitro Deiodinase Enzyme Inhibition Assay
-
Enzyme Source: Recombinant human type 1, 2, and 3 iodothyronine deiodinases (hDIO1, hDIO2, hDIO3) are used.
-
Inhibitors: this compound and PTU are dissolved in dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
The recombinant deiodinase enzyme and buffer are combined with various concentrations of the inhibitor (this compound or PTU) or a DMSO-only solvent control in a 96-well plate.
-
The enzymatic reaction is initiated by adding a master mix containing the substrate (e.g., reverse T3 for DIO1) and other necessary reagents.
-
The plate is sealed, mixed, and incubated at 37°C for a specified period (e.g., 180 minutes).
-
The reaction is stopped, and the amount of product (e.g., released iodide) is quantified to determine the enzyme activity.
-
-
Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the activity of the DMSO control. IC50 values are then calculated from the resulting concentration-response curves.
Nonradioactive Iodide-Release Assay for DIO1 Activity
-
Enzyme Source: Microsome-enriched liver samples containing DIO1.
-
Substrate: Reverse T3 (rT3) or this compound.
-
Assay Procedure:
-
The microsomal DIO1 preparation is incubated with the substrate in a reaction buffer containing dithiothreitol (DTT) as a cofactor. For inhibitor studies, varying concentrations of PTU are included.
-
The reaction is incubated at 37°C and then stopped by placing it on ice and centrifuging to pellet the protein.
-
The supernatant containing the released iodide is collected.
-
The amount of iodide is quantified using the Sandell-Kolthoff reaction, where iodide catalyzes a color change that can be measured photometrically.
-
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of DIO1 activity against the concentration of PTU to determine the IC50 value.
Signaling Pathway and Inhibition Diagram
The following diagram illustrates the peripheral metabolism of thyroid hormones and the points of inhibition by this compound and PTU.
Peripheral thyroid hormone metabolism and inhibition.
Summary and Conclusion
Both this compound and Propylthiouracil are effective inhibitors of deiodinase enzymes, but they exhibit different specificities and potencies.
-
This compound acts as a broad inhibitor of the activating deiodinases, DIO1 and DIO2, making it a tool for rapidly reducing T3 levels in experimental models or acute clinical situations. Its lack of inhibition towards DIO3 suggests some level of selectivity.
-
Propylthiouracil is a more potent inhibitor of DIO1 than this compound. Its dual action of inhibiting both peripheral T4 to T3 conversion and thyroid hormone synthesis makes it a cornerstone in the long-term management of hyperthyroidism.
The choice between this compound and PTU for research or therapeutic development will depend on the specific deiodinase isoform being targeted and the desired onset and duration of action. For studies requiring potent and specific inhibition of DIO1, PTU is a suitable candidate. For broader inhibition of T4 activation pathways, this compound may be more appropriate. This guide provides the foundational data and methodologies to support such decisions.
References
Iopanoic Acid's Specificity for Deiodinase Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iopanoic Acid's specificity for deiodinase enzymes against other common inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Deiodinase Inhibition
Deiodinase enzymes (D1, D2, and D3) are crucial regulators of thyroid hormone activity, catalyzing the conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3), as well as the inactivation of both T4 and T3.[1] Inhibition of these enzymes offers a therapeutic strategy for conditions such as hyperthyroidism and a tool for studying thyroid hormone signaling. This compound, a formerly used oral cholecystographic agent, is a known potent inhibitor of deiodinase enzymes, primarily targeting the peripheral conversion of T4 to T3.[2][3] This guide evaluates the specificity of this compound in comparison to other well-characterized deiodinase inhibitors, Propylthiouracil (PTU) and Amiodarone.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound, Propylthiouracil, and Amiodarone against the three deiodinase isozymes. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Deiodinase Isozyme | Inhibitory Constant (Ki) | IC50 | Species | Notes |
| This compound | D1 | - | 97 µM | Human | [4] |
| D2 | - | 231 µM | Human | [4] | |
| D3 | No inhibition observed | - | Human, Xenopus laevis | ||
| Propylthiouracil (PTU) | D1 | - | 1.7 µM | - | |
| D2 | No significant inhibition | >1000 µM (estimated) | - | PTU is a very weak inhibitor of D2. | |
| D3 | No significant inhibition | - | - | PTU has no effect on D3. | |
| Amiodarone | D1 | >100 µM | >100 µM | Human | Weak noncompetitive inhibitor. |
| D2 | >100 µM | >100 µM | Human | Weak noncompetitive inhibitor. | |
| D3 | - | - | - | Data not readily available. | |
| Desethylamiodarone (DEA) | D1 | ~1.6 µM | ~10 µM | Human | Active metabolite of Amiodarone; potent noncompetitive inhibitor. |
| D2 | - | ~5 µM | Human | Active metabolite of Amiodarone; potent noncompetitive inhibitor. | |
| D3 | - | - | - | Data not readily available. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of deiodinase inhibition and the experimental approaches used to study them, the following diagrams are provided in Graphviz DOT language.
Caption: Thyroid hormone activation and signaling pathway, and the inhibitory action of this compound.
Caption: General experimental workflow for determining deiodinase inhibition.
Experimental Protocols
Two primary methods for assessing deiodinase activity and inhibition are the non-radioactive Sandell-Kolthoff reaction-based assay and the radiometric assay.
Non-Radioactive Deiodinase Assay (Sandell-Kolthoff Reaction)
This colorimetric assay measures the amount of iodide released from the deiodination of a substrate.
Principle: The Sandell-Kolthoff reaction is based on the iodide-catalyzed reduction of cerium(IV) to cerium(III) by arsenous acid. The rate of the reaction, and thus the rate of disappearance of the yellow color of Ce(IV), is proportional to the iodide concentration.
Key Steps:
-
Enzyme Preparation: Microsomes from tissues expressing the deiodinase of interest (e.g., human liver microsomes for D1) are prepared and protein concentration is determined.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., HEPES), a cofactor (e.g., dithiothreitol - DTT), and the deiodinase substrate (e.g., reverse T3 for D1).
-
Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) before the addition of the substrate to initiate the reaction.
-
Incubation: The reaction is carried out at 37°C for a defined period.
-
Reaction Termination and Iodide Measurement: The reaction is stopped, and the released iodide is quantified using the Sandell-Kolthoff reaction by measuring the change in absorbance at 405-420 nm.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. IC50 values are then determined from the dose-response curves.
Radiometric Deiodinase Assay
This highly sensitive method utilizes a radiolabeled substrate to quantify deiodinase activity.
Principle: A substrate labeled with a radioactive isotope of iodine (e.g., ¹²⁵I-T4) is used. Deiodinase activity is determined by measuring the amount of radioactive iodide released from the substrate.
Key Steps:
-
Enzyme and Substrate Preparation: A source of deiodinase enzyme and a radiolabeled substrate (e.g., [¹²⁵I]T4) are prepared.
-
Reaction Mixture: The reaction buffer typically contains the enzyme source, the radiolabeled substrate, and a thiol cofactor like DTT. To measure the activity of a specific deiodinase in a sample containing multiple isozymes, specific inhibitors can be used (e.g., PTU to inhibit D1 when measuring D2 activity).
-
Inhibition Assay: The enzyme is pre-incubated with the test inhibitor at various concentrations.
-
Incubation: The reaction is initiated by adding the radiolabeled substrate and incubated at 37°C.
-
Separation of Products: The reaction is stopped, and the released radioactive iodide is separated from the unreacted radiolabeled substrate, often using chromatography.
-
Quantification: The radioactivity of the released iodide is measured using a gamma counter.
-
Data Analysis: The enzyme activity is calculated based on the amount of radioactive iodide released over time. For inhibition studies, the percentage of inhibition is determined, and IC50 or Ki values are calculated.
Conclusion
This compound is a potent inhibitor of deiodinase D1 and a moderate inhibitor of D2, with no significant activity against D3. Its inhibitory profile makes it a useful tool for studying the specific roles of D1 and D2 in thyroid hormone metabolism. In comparison, Propylthiouracil is a highly specific and potent inhibitor of D1, while Amiodarone, primarily through its metabolite Desethylamiodarone, acts as a potent non-selective inhibitor of both D1 and D2. The choice of inhibitor will depend on the specific research question, with this compound being a valuable option when simultaneous inhibition of D1 and D2 is desired without affecting D3. The experimental protocols outlined provide robust methods for quantifying and comparing the specificity of these and other deiodinase inhibitors.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Thyroid Hormone Regulation: A Comparative Analysis of Iopanoic Acid and Genetic Deiodinase Models
For researchers, scientists, and drug development professionals, understanding the intricate control of thyroid hormone activity is paramount. This guide provides a comprehensive cross-validation of the pharmacological effects of Iopanoic Acid (IOP), a potent deiodinase inhibitor, with the phenotypes of genetic models of deiodinase deficiency. By presenting key experimental data, detailed protocols, and clear visual pathways, this document serves as a vital resource for investigating thyroid hormone metabolism and its therapeutic manipulation.
This compound, a well-established inhibitor of all three types of iodothyronine deiodinases (DIOs), offers a powerful tool to probe the physiological roles of these crucial enzymes. Deiodinases are responsible for the activation of thyroxine (T4) to the biologically active triiodothyronine (T3) by DIO1 and DIO2, and the inactivation of both T4 and T3 by DIO3. Genetic knockout (KO) models in rodents, specifically those targeting Dio1 and Dio2, provide a complementary approach to dissect the tissue-specific functions of these enzymes. This guide directly compares the biochemical and physiological outcomes of IOP administration with the phenotypes observed in these genetic models, offering a robust framework for cross-validation of research findings.
Data Presentation: Quantitative Comparison of Systemic and Tissue-Specific Effects
The following tables summarize the key quantitative findings from studies comparing the effects of this compound treatment in wild-type rodents with the characteristic phenotypes of deiodinase knockout mice.
Table 1: Comparison of Serum Thyroid Hormone and TSH Levels
| Parameter | This compound (IOP) Treatment (Rats) | Dio1 Knockout (KO) Mice | Dio2 Knockout (KO) Mice | Cga-cre/Dio2 KO Mice (Pituitary-specific Dio2 deletion) |
| Serum T4 | Increased [1][2][3] | Elevated [4][5] | Elevated (40% increase) | Elevated (with elevated free T4) |
| Serum T3 | No change or slight decrease | Unchanged | Unchanged | Euthyroid (normal) |
| Serum rT3 | Markedly Increased | Elevated | No significant change | Not reported |
| Serum TSH | Increased at high doses | Unchanged | Elevated (100% increase) | Increased (1.5 to 1.8-fold) |
Table 2: Comparison of Tissue-Specific Effects on Thyroid Hormone Levels
| Tissue | This compound (IOP) Treatment (Rats) | Dio2 Knockout (KO) Mice |
| Brain T4 | Increased in neonatal pups | Significantly higher in cerebral cortex |
| Brain T3 | Reduced in neonatal pups | Reduced in cerebral cortex (48% reduction) |
Experimental Protocols
This section details the key experimental methodologies employed in the cited research to facilitate replication and further investigation.
Animal Models and this compound Administration
-
Genetic Models:
-
Dio1 Knockout (D1KO) Mice: Generated by targeted disruption of the Dio1 gene, typically replacing exon 2 which contains the essential selenocysteine codon.
-
Dio2 Knockout (D2KO) Mice: Generated by homologous recombination, deleting a significant portion of the Dio2 coding region, including the active site selenocysteine codon.
-
Cga-cre/Dio2 KO Mice: Generated by crossing mice with a floxed Dio2 gene with mice expressing Cre recombinase under the control of the glycoprotein hormone α-subunit gene promoter, leading to pituitary-specific deletion of Dio2.
-
-
This compound (IOP) Treatment:
-
Animal Model: Adult female Long Evans rats are commonly used.
-
Dosing Regimen: IOP is administered daily by oral gavage at doses ranging from 1 to 100 mg/kg/day for a period of 14 days to assess chronic effects. For developmental studies, pregnant dams are dosed daily from gestational day 6 to postnatal day 15.
-
Measurement of Thyroid Hormones
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and specific quantification of T4, T3, rT3, and other metabolites in serum and tissue homogenates.
-
Sample Preparation:
-
Serum: Protein precipitation with acetonitrile followed by liquid-liquid extraction with ethyl acetate.
-
Tissue (e.g., Brain): Homogenization followed by solid-phase extraction or liquid-liquid extraction to isolate the hormones.
-
-
Internal Standards: Isotope-labeled thyroid hormones (e.g., 13C6-T4, 13C6-T3) are added to samples to ensure accurate quantification.
Deiodinase Activity Assay
-
Method: Deiodinase activity is typically measured in tissue microsomes (from liver, brain, etc.) using either a radiometric assay or a non-radioactive colorimetric method (Sandell-Kolthoff reaction).
-
Microsome Preparation:
-
Tissues are homogenized in a buffered solution.
-
The homogenate is subjected to differential centrifugation to pellet the microsomal fraction.
-
The microsomal pellet is resuspended and protein concentration is determined.
-
-
Assay Procedure (Non-radioactive method):
-
Microsomal protein is incubated with a saturating concentration of the deiodinase substrate (e.g., rT3 for DIO1 activity).
-
The reaction is stopped, and the amount of iodide released is quantified using the Sandell-Kolthoff reaction, which involves the reduction of cerium(IV) to cerium(III) by arsenious acid, a reaction catalyzed by iodide. The change in absorbance is measured spectrophotometrically.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Thyroid hormone regulation and points of this compound inhibition.
Caption: Experimental workflow for comparing this compound and genetic models.
References
- 1. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to this compound in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted disruption of the type 1 selenodeiodinase gene (Dio1) results in marked changes in thyroid hormone economy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iopanoic Acid and Other Oral Radiocontrast Agents for Cholecystography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Iopanoic Acid and other oral radiocontrast agents used in cholecystography. The information presented is based on a review of clinical studies and pharmacological data, offering a resource for researchers and professionals in drug development. While oral cholecystography is now less common with the advent of advanced imaging techniques like ultrasound and MRCP, an understanding of these agents remains relevant for specific clinical scenarios and ongoing research.[1][2]
Executive Summary
This compound is an iodinated radiocontrast agent historically used for imaging the gallbladder.[3] Its efficacy is primarily attributed to the high iodine content which opacifies the gallbladder, making it visible on X-ray.[3] This guide compares this compound with other oral cholecystographic agents, including iopronic acid, sodium ipodate, and tyropanoate sodium, focusing on their performance in gallbladder visualization, side effect profiles, and underlying mechanisms.
Comparative Performance of Oral Cholecystographic Agents
The primary measure of efficacy for these agents is the quality of gallbladder opacification. The following tables summarize data from various comparative clinical studies.
Gallbladder Visualization
| Radiocontrast Agent | Dosage | Good to Excellent Opacification (Single Dose) | Good to Excellent Opacification (Double Dose) | Study Population |
| This compound | 3 g | 42% | 76% (34% additional) | 98 patients requiring cholecystography[4] |
| Iopronic Acid | 4.5 g | 44% | 73% (29% additional) | 98 patients requiring cholecystography |
| Sodium Ipodate | 6 g (fractionated) | Not specified as single vs. double, but equally effective as this compound in demonstrating abnormalities. | Not specified as single vs. double, but equally effective as this compound in demonstrating abnormalities. | 200 subjects undergoing oral cholecystography |
| Tyropanoate Sodium | 4.5 g | Comparable to this compound (3g) | Not specified | 364 patient cases (retrospective) |
| Tyropanoate Sodium | Not specified | 70% | Not specified | 50 patients (crossover study) |
| This compound | Not specified | 58% | Not specified | 50 patients (crossover study) |
Adverse Effects
The incidence and nature of side effects are critical considerations in the selection of a radiocontrast agent.
| Radiocontrast Agent | Overall Incidence of Side Effects | Specific Side Effects Reported (Incidence if available) | Study Details |
| This compound | Twice as common as Sodium Ipodate | Diarrhea (one patient) | 98 patients, compared with Iopronic Acid |
| Iopronic Acid | Significantly less than this compound | Diarrhea (one patient) | 98 patients, compared with this compound |
| Sodium Ipodate | Half as common as this compound | Not specified | 200 subjects, fractionated dose study |
| Tyropanoate Sodium | 24.3% | Not specified | 364 patient cases (retrospective), compared with this compound |
| This compound | 48.7% | Not specified | 364 patient cases (retrospective), compared with Tyropanoate Sodium |
Pharmacokinetic Parameters
Detailed comparative pharmacokinetic data for these agents are not consistently available in the literature. The time to peak visualization can be an indicator of the rate of absorption and excretion.
| Radiocontrast Agent | Time to Peak Visualization |
| This compound | 14-19 hours |
| Tyropanoate Sodium | 8-10 hours |
Experimental Protocols
Standard Oral Cholecystography Procedure
The following is a generalized protocol for oral cholecystography. Specific details may vary based on institutional guidelines and the contrast agent used.
-
Patient Preparation:
-
A low-fat or fat-free meal is consumed the evening before the examination.
-
The oral contrast agent tablets are ingested with water several hours after the evening meal, typically one tablet at a time at specified intervals.
-
The patient should not eat or drink anything after taking the contrast agent until the procedure is complete.
-
-
Imaging:
-
A preliminary plain X-ray of the abdomen (scout film) is taken to ensure the bowel is clear.
-
A series of X-rays are taken of the right upper abdomen to visualize the opacified gallbladder.
-
The patient may be asked to change positions (e.g., lying down, standing) to visualize the gallbladder from different angles and to assess the mobility of any potential gallstones.
-
A fatty meal or a cholecystokinetic agent may be administered to stimulate gallbladder contraction, and further X-rays are taken to assess its function.
-
-
Interpretation:
-
The degree of gallbladder opacification is assessed.
-
The presence of any filling defects, which may indicate gallstones, is noted.
-
The contraction of the gallbladder after a fatty meal is evaluated.
-
Mechanisms of Action & Visualized Pathways
Radiopacity for Cholecystography
The primary mechanism of action for all these agents is their high iodine content. After oral administration, the compounds are absorbed in the gastrointestinal tract, transported to the liver, and excreted into the bile. They then become concentrated in the gallbladder. The iodine atoms in the molecules are radiopaque, meaning they absorb X-rays, thus outlining the gallbladder and making it visible on a radiograph.
Inhibition of Thyroxine (T4) to Triiodothyronine (T3) Conversion
A secondary and clinically significant mechanism of this compound and related compounds is the inhibition of the enzyme 5'-deiodinase. This enzyme is responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more metabolically active hormone triiodothyronine (T3). This property has led to the investigation of this compound in the management of hyperthyroidism.
Caption: Inhibition of T4 to T3 conversion by this compound.
Experimental Workflow for Oral Cholecystography
The following diagram illustrates the typical workflow for a patient undergoing oral cholecystography.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gallstones - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical Comparison of Two Contrast Agents for Oral Cholecystography: Radiologic Efficacy and Drug Safety of this compound and Iopronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Non-Radioactive Deiodinase Assay Using Iopanoic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a non-radioactive deiodinase assay utilizing Iopanoic Acid against traditional radioactive and modern mass spectrometry-based methods. This guide includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The accurate measurement of iodothyronine deiodinase activity is crucial for understanding thyroid hormone regulation and for the development of therapeutic agents targeting this pathway. For decades, radioactive assays have been the gold standard. However, the logistical and safety challenges associated with handling radioactive materials have prompted the development of alternative methods. This guide focuses on the validation of a non-radioactive deiodinase assay, its comparison with established techniques, and the unique role of this compound as both an inhibitor and a substrate in these enzymatic reactions.
Comparison of Deiodinase Assay Methodologies
The choice of a deiodinase assay depends on various factors, including the specific research question, available equipment, desired throughput, and regulatory considerations. Here, we compare three primary methods: the non-radioactive colorimetric assay, the traditional radioactive assay, and the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Feature | Non-Radioactive Assay (Sandell-Kolthoff) | Radioactive Assay | LC-MS/MS Assay |
| Principle | Colorimetric measurement of iodide released from a substrate. The iodide catalyzes the reduction of Ce(IV) to Ce(III), leading to a measurable loss of color.[1][2] | Measures the release of radioactive iodide (e.g., ¹²⁵I) from a radiolabeled substrate.[3][4] | Direct quantification of the substrate and its deiodinated metabolites.[5] |
| Primary Substrate Example | Reverse T3 (rT3), this compound | [¹²⁵I]-rT3 | rT3, T4, T3 |
| Endpoint Measurement | Change in optical density at 405-420 nm | Radioactivity (counts per minute) | Mass-to-charge ratio of analytes |
| Throughput | High; suitable for 96-well or 384-well formats | Low to medium | Medium to high, depending on instrumentation |
| Advantages | No radioactivity, cost-effective, high-throughput potential, broad substrate compatibility. | High sensitivity and well-established. | High specificity and sensitivity, allows for simultaneous measurement of multiple metabolites. |
| Disadvantages | Indirect measurement of iodide, potential for interference from other substances in the sample. | Requires handling of radioactive materials, expensive, generates radioactive waste. | Requires expensive and complex equipment, demanding sample preparation, longer measurement time per sample. |
Experimental Data: this compound in Deiodinase Assays
This compound (IOP) is a well-characterized inhibitor of all three types of deiodinases (DIO1, DIO2, and DIO3). Interestingly, it has also been identified as a substrate for DIO1, a discovery made using the non-radioactive iodide-release assay and confirmed by LC-MS/MS.
This compound as a DIO1 Substrate (Non-Radioactive Assay)
The following table summarizes data demonstrating that this compound is a substrate for type 1 deiodinase (DIO1), as measured by the release of iodide in the non-radioactive assay.
| Condition | Iodide Release (pmol/mg protein/min) |
| Murine Liver Microsomes + this compound | 19.5 ± 1.7 |
| + Propylthiouracil (PTU, a DIO1 inhibitor) | Significantly inhibited |
| Heat-inactivated Microsomes + this compound | Significantly inhibited |
Data adapted from Renko et al. (2012). The results show a substantial release of iodide when this compound is incubated with active DIO1, which is inhibited by the known DIO1 inhibitor PTU and by heat inactivation of the enzyme, confirming that the iodide release is enzymatic.
Comparative Inhibition of Deiodinase Activity (LC-MS/MS Assay)
This table presents data on the inhibition of deiodinase activity by this compound and other known inhibitors, as measured by the reduction in the formation of the metabolite 3,3'-T2 from the substrate rT3.
| Condition (Liver Microsomes) | 3,3'-T2 Formation (ng/ml) |
| Control (DMSO) | 448.9 ± 16.0 |
| + Propylthiouracil (PTU, 100 µM) | 2.2 ± 0.1 |
| + this compound (IOP, 800 µM) | 2.6 ± 1.2 |
| Denatured Microsomes | < 3.5 |
Data adapted from a 2024 study on deiodinase metabolism. This demonstrates the potent inhibitory effect of this compound on deiodinase activity, comparable to the established inhibitor PTU.
Experimental Protocols
Non-Radioactive Deiodinase Assay (Sandell-Kolthoff Reaction)
This protocol is based on the method described by Renko et al.
Materials:
-
Tissue homogenates or microsomal preparations
-
Substrate (e.g., rT3 or this compound)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate buffer)
-
Propylthiouracil (PTU) for control reactions
-
Ceric ammonium sulfate solution
-
Arsenious acid solution
-
Sulfuric acid
Procedure:
-
Prepare tissue homogenates or microsomal fractions containing deiodinase enzymes.
-
In a 96-well plate, add the enzyme preparation to the reaction buffer containing DTT.
-
For control wells, add PTU to inhibit DIO1 activity.
-
Initiate the enzymatic reaction by adding the substrate (e.g., rT3 or this compound).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the released iodide from the remaining substrate using ion-exchange chromatography.
-
Transfer the iodide-containing eluate to a new plate.
-
Add arsenious acid and ceric ammonium sulfate solutions to initiate the Sandell-Kolthoff reaction.
-
Measure the change in optical density at 405-420 nm over time using a plate reader. The rate of color change is proportional to the amount of iodide released.
Radioactive Deiodinase Assay
Materials:
-
Tissue homogenates or microsomal preparations
-
Radiolabeled substrate (e.g., [¹²⁵I]-rT3)
-
DTT
-
Reaction buffer
-
Ion-exchange resin
-
Scintillation fluid and counter
Procedure:
-
Combine the enzyme preparation, reaction buffer, and DTT in a reaction tube.
-
Add the radiolabeled substrate to start the reaction.
-
Incubate at 37°C.
-
Stop the reaction.
-
Apply the reaction mixture to an ion-exchange column to separate the released ¹²⁵I⁻ from the labeled substrate.
-
Collect the eluate containing the free ¹²⁵I⁻.
-
Quantify the radioactivity in the eluate using a gamma counter or liquid scintillation counter.
LC-MS/MS Deiodinase Assay
Materials:
-
Tissue homogenates or microsomal preparations
-
Substrate (e.g., rT3, T4)
-
Reaction buffer and DTT
-
Internal standards (e.g., ¹³C-labeled thyroid hormones)
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, formic acid)
-
LC-MS/MS system
Procedure:
-
Perform the enzymatic reaction as described for the other assays.
-
Stop the reaction and add internal standards.
-
Extract the substrate and its metabolites from the reaction mixture using liquid-liquid or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using liquid chromatography.
-
Detect and quantify the parent substrate and its deiodinated products using tandem mass spectrometry.
Visualizing the Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the deiodinase signaling pathway and the workflow of the non-radioactive assay.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Identification of this compound as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Deiodinase metabolism of thyroid hormones as measured by LC-MS/MS is altered by exposure to this compound in a rodent model | Risk Assessment Portal | US EPA [assessments.epa.gov]
Head-to-Head Comparison of Iopanoic Acid and Other Thyroid Inhibitors: A Guide for Researchers
This guide provides a detailed, data-driven comparison of Iopanoic Acid with other prominent thyroid inhibitors, namely Propylthiouracil (PTU) and Methimazole (MMI). It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds' performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The primary thyroid inhibitors discussed herein function through two distinct primary mechanisms: inhibition of thyroid hormone synthesis via Thyroperoxidase (TPO) and blockade of peripheral thyroid hormone activation through deiodinase (DIO) enzymes.
This compound: This iodinated contrast agent primarily exerts its anti-thyroid effects by inhibiting the 5'-deiodinase enzymes (both DIO1 and DIO2).[1] These enzymes are crucial for the peripheral conversion of the prohormone thyroxine (T4) to the more biologically active triiodothyronine (T3).[1] This mechanism leads to a rapid reduction in circulating T3 levels, offering swift control of thyrotoxic symptoms.[1] Interestingly, this compound has also been identified as a substrate for type 1 deiodinase.[2]
Propylthiouracil (PTU): PTU exhibits a dual mechanism of action. It inhibits TPO, the key enzyme in the thyroid gland responsible for the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, thereby blocking the synthesis of new thyroid hormones.[3] Additionally, PTU inhibits the peripheral conversion of T4 to T3, similar to this compound.
Methimazole (MMI): As a potent thionamide, MMI's primary mechanism is the inhibition of TPO, effectively halting the production of thyroid hormones. Unlike PTU, MMI does not significantly inhibit the peripheral conversion of T4 to T3.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potencies (IC50 values) of this compound, Propylthiouracil, and Methimazole against their respective targets. It is important to note that IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
| Compound | Target Enzyme | IC50 Value | Source Organism for Enzyme | Reference(s) |
| This compound | Deiodinase Type 1 (DIO1) | 97 µM | Human (recombinant) | |
| Deiodinase Type 2 (DIO2) | 231 µM | Human (recombinant) | ||
| Thyroperoxidase (TPO) | >100 µM (classified as negative) | Rat (microsomes) | ||
| Propylthiouracil (PTU) | Thyroperoxidase (TPO) | 1.2 µM | Rat (microsomes) | |
| Thyroperoxidase (TPO) | 30 µM | Not Specified | ||
| Deiodinase Type 1 (DIO1) | ~1.3 µM | Murine (liver microsomes) | ||
| Methimazole (MMI) | Thyroperoxidase (TPO) | 0.11 µM | Rat (microsomes) | |
| Thyroperoxidase (TPO) | 25 nM - 2.20 µM (assay dependent) | Rat (microsomes) |
Experimental Protocols
Thyroperoxidase (TPO) Inhibition Assay using Amplex® UltraRed
This protocol describes a high-throughput method to determine the inhibitory potential of compounds against TPO.
Principle: The assay measures the peroxidase activity of TPO through the oxidation of the fluorogenic substrate Amplex® UltraRed in the presence of hydrogen peroxide (H₂O₂). Inhibition of TPO results in a decreased rate of fluorescent product formation.
Materials:
-
Rat or human thyroid microsomes (as a source of TPO)
-
Amplex® UltraRed reagent (Thermo Fisher Scientific)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and control inhibitors (e.g., Methimazole)
-
96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the thyroid microsomes, Amplex® UltraRed reagent, and the test compound at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Non-Radioactive Deiodinase (DIO) Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibition of deiodinase activity, avoiding the use of radioactive materials.
Principle: The assay measures the iodide released from a deiodinase substrate (e.g., reverse T3, rT3) through the Sandell-Kolthoff reaction. In this reaction, iodide catalyzes the reduction of Ce⁴⁺ to Ce³⁺ by As³⁺, leading to a loss of the yellow color of Ce⁴⁺, which can be measured spectrophotometrically.
Materials:
-
Recombinant human DIO1 or DIO2, or tissue homogenates (e.g., liver microsomes) as the enzyme source.
-
Substrate (e.g., rT3)
-
Dithiothreitol (DTT) as a cofactor
-
Potassium phosphate buffer
-
Test compounds and control inhibitors (e.g., PTU for DIO1)
-
Ceric ammonium sulfate (Ce(NH₄)₄(SO₄)₄)
-
Arsenious acid (H₃AsO₃)
-
Sulfuric acid
-
Microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microplate, combine the enzyme source, substrate, DTT, and the test compound at various concentrations.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding a strong acid).
-
Transfer the supernatant to a new plate.
-
Add the Sandell-Kolthoff reaction mixture (ceric ammonium sulfate and arsenious acid in sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
The rate of color change is proportional to the amount of iodide released.
-
Calculate the percent inhibition of DIO activity and determine the IC50 value as described for the TPO assay.
Signaling Pathways and Experimental Workflows
References
Unraveling the Inhibitory Action of Iopanoic Acid: An Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the precise inhibitory mechanisms of pharmacological compounds is paramount. This guide provides a comprehensive experimental comparison of Iopanoic Acid (IOP), a potent inhibitor of thyroid hormone activation, with other key inhibitors. We delve into its primary mechanism of action, present comparative quantitative data, and provide detailed experimental protocols to facilitate the replication and validation of these findings.
This compound is a well-characterized inhibitor of iodothyronine deiodinases, the enzymes responsible for converting the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3).[1][2][3] This inhibitory action forms the basis of its therapeutic potential in conditions of hyperthyroidism. Experimental evidence also suggests that this compound can act as a substrate for type 1 deiodinase (DIO1). While some reports suggest a potential role as a farnesoid X receptor (FXR) antagonist, robust experimental validation for this secondary mechanism is not as extensively documented in the reviewed literature.
Comparative Inhibitory Potency of Deiodinase Inhibitors
The efficacy of this compound as a deiodinase inhibitor is best understood in comparison to other well-known inhibitors, such as Propylthiouracil (PTU) and Xanthohumol. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against human deiodinase isoforms.
| Compound | Target Deiodinase | IC50 (µM) | Reference |
| This compound (IOP) | Human DIO1 | 97 | [3] |
| Human DIO2 | 231 | [3] | |
| Propylthiouracil (PTU) | Human DIO1 | ~1.3 | |
| Xanthohumol | Human DIO2 | 0.27 | |
| Human DIO3 | 0.14 |
In Vivo Effects on Thyroid Hormone Levels
Animal studies provide crucial insights into the physiological consequences of deiodinase inhibition by this compound. In vivo experiments in rats have demonstrated significant alterations in circulating thyroid hormone levels upon administration of this compound.
| Animal Model | Treatment | T4 Levels | T3 Levels | rT3 Levels | Reference |
| Suckling Rat Pups | This compound (2.5 mg/100 g body weight) | Significantly Higher | No significant effect | Significantly Higher | |
| Pregnant Rat Dams | This compound (5 or 10 mg/kg daily) | Increased | - | Increased | |
| Neonatal Rat Pups (PN2) from treated dams | Maternal this compound | Increased (in brain) | Reduced (in brain) | - |
Experimental Protocols
To facilitate the experimental validation of this compound's inhibitory mechanism, detailed protocols for key assays are provided below.
In Vitro Deiodinase Inhibition Assay (Non-Radioactive Iodide Release Assay)
This assay measures the activity of deiodinase enzymes by quantifying the amount of iodide released from the substrate, using the Sandell-Kolthoff reaction.
Materials:
-
Recombinant human DIO1 or DIO2 enzyme (or microsomal preparations)
-
This compound, Propylthiouracil (PTU), Xanthohumol
-
Substrate: reverse T3 (rT3) for DIO1, T4 for DIO2
-
Dithiothreitol (DTT)
-
HEPES buffer (0.1 M, pH 7.0 for DIO1/DIO2) containing 1 mM EDTA
-
Dowex 50WX2 resin
-
10% Acetic Acid
-
Reagents for Sandell-Kolthoff reaction: Ceric ammonium sulfate and arsenious acid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DTT, and the deiodinase enzyme in a 96-well plate.
-
Add the test inhibitor (this compound or alternatives) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate (rT3 for DIO1 or T4 for DIO2).
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction and separate the released iodide from the substrate using a filtration plate containing Dowex 50WX2 resin. Elute the iodide with 10% acetic acid.
-
Perform the Sandell-Kolthoff reaction on the eluted iodide and measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Quantification of Serum Thyroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying thyroid hormones in biological samples.
Materials:
-
Serum samples
-
Internal standards (e.g., 13C-labeled T4, T3, rT3)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a serum sample (e.g., 200 µL), add the internal standard solution.
-
Add a protein precipitation solvent like acetonitrile (e.g., 400 µL), vortex, and centrifuge to pellet the proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Solid-Phase Extraction - Optional):
-
For cleaner samples, the supernatant from protein precipitation can be further purified using SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the thyroid hormones using a reverse-phase C18 column with a gradient of mobile phases (e.g., water and methanol with 0.1% formic acid).
-
Detect and quantify the hormones using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of thyroid hormone standards.
-
Quantify the concentration of each hormone in the serum samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Iopanoic Acid: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of iopanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. The primary hazard associated with this compound is that it is harmful if swallowed.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Avoidance of Dust: Take care to prevent the dispersion of dust when handling the solid powder.
-
Spill Response: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.
This compound Waste Characterization
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
Data sourced from multiple Safety Data Sheets (SDS).
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted as hazardous waste. It must not be disposed of down the drain or in regular trash. The recommended procedure is to arrange for disposal through a licensed waste management company.
Step 1: Waste Collection and Containment
-
Collect solid this compound waste, including contaminated materials like weighing paper or contaminated PPE, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly fitting screw cap.
-
Ensure the container is in good condition, with no cracks or signs of deterioration.
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.
Step 2: Labeling the Waste Container
-
Properly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Acute Toxicity," "Harmful if Swallowed").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be a secure location away from general lab traffic.
-
Segregate the this compound waste from incompatible materials. Although this compound has no specific listed incompatibilities for storage, it is good practice to store it away from strong oxidizing agents.
-
Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
-
Once the container is full or has been in storage for up to one year, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
One approved disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
A container is considered "empty" when all contents have been removed by normal means (e.g., scraping, pouring).
-
Triple rinse the empty container with a suitable solvent, such as water or ethanol.
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. Add the rinsate to your designated this compound waste container.
-
After triple rinsing, deface or remove all original labels from the container.
-
The cleaned and de-labeled container can then typically be disposed of in the appropriate glass or plastic recycling bin.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Iopanoic Acid
Essential Safety and Handling Guide for Iopanoic Acid
This guide provides crucial safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by offering direct, procedural guidance.
Hazard Identification
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] When heated to decomposition, it can emit dangerous fumes.[1] It is also known to be light-sensitive.
Personal Protective Equipment (PPE)
A thorough risk assessment is essential before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards (e.g., marked "Z87"). | Protects eyes from splashes of the chemical or solvents. |
| Face Shield | To be worn in addition to safety goggles. | Provides an extra layer of protection for the face during procedures with a high risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Inspected prior to use. Double-gloving is recommended. | Provides protection against incidental skin contact. Contaminated gloves should be removed immediately using proper technique and disposed of according to regulations. |
| Body Protection | Laboratory Coat | Fire-resistant is preferred. | Protects skin and clothing from spills and splashes. |
| Closed-toe Shoes | --- | Prevents foot injuries from spills or dropped objects. | |
| Respiratory Protection | Dust Respirator | Use in a well-ventilated area. A local exhaust system is recommended where dust may be generated. | Required when engineering controls are insufficient to prevent inhalation of dust. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably using a closed system or local exhaust ventilation to minimize direct exposure.
-
Avoid the formation and dispersion of dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands and face thoroughly after handling and before breaks.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Keep the container tightly closed and store it in a cool, dark, and dry place.
-
This compound is light-sensitive and should be protected from light.
-
Store away from incompatible materials such as oxidizing agents.
Physicochemical and Toxicological Data
The following table provides key quantitative data for this compound. Currently, no official Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH.
| Property | Value |
| Chemical Formula | C₁₁H₁₂I₃NO₂ |
| Molecular Weight | 570.93 g/mol |
| CAS Number | 96-83-3 |
| Appearance | Light yellowish-white powder |
| Melting Point | 150-156 °C (with decomposition) |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) |
| LD50 (Intraperitoneal, rat) | 1520 mg/kg |
| Occupational Exposure Limits | Not established |
Operational Plans
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Methodology:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear all recommended personal protective equipment, including respiratory protection, before entering the spill area.
-
Containment: Prevent the product from entering drains.
-
Cleanup (Solid Spill):
-
Avoid generating dust.
-
Carefully sweep up the spilled material.
-
Use an inert absorbent material like sand or vermiculite for any remaining residue.
-
Collect all material into a suitable, sealed, and labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Caption: A workflow diagram for handling an this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Methodology:
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
-
Chemical Treatment (Optional): Iodinated organic compounds may require chemical treatment prior to final disposal. A common method involves reduction to iodide using a reducing agent like sodium thiosulfate. This step should only be performed by personnel trained in chemical waste treatment.
-
Final Disposal:
-
Arrange for disposal through a licensed and approved hazardous waste management company.
-
Do not dispose of this compound down the drain.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
First Aid Procedures
Immediate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wipe off as much of the material as possible and then wash the affected area with soap and plenty of water. Consult a physician if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
